molecular formula C18H21ClN2 B1669215 Clomacran CAS No. 5310-55-4

Clomacran

Katalognummer: B1669215
CAS-Nummer: 5310-55-4
Molekulargewicht: 300.8 g/mol
InChI-Schlüssel: JFRLWWDJCFYFSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clomacran is a member of acridines.
RN given refers to parent cpd;  structure

Eigenschaften

IUPAC Name

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRLWWDJCFYFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22199-46-8 (phosphate[1:1])
Record name Clomacran [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20863518
Record name 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-55-4
Record name 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5310-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomacran [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOMACRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B1UZF65WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Putative Mechanism of Action of Clomacran on Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanism of action of Clomacran on dopamine receptors is exceedingly scarce in publicly available scientific literature. This compound is a dihydroacridine derivative that was developed and subsequently withdrawn in the 1970s due to concerns about liver toxicity. As such, detailed preclinical and pharmacological studies comparable to modern standards are not readily accessible. This guide, therefore, presents a putative mechanism of action for this compound by drawing parallels with its contemporary comparator, chlorpromazine, a well-characterized phenothiazine antipsychotic. The information herein is intended for research, scientific, and drug development professionals and should be interpreted with the understanding that it is based on inferred properties rather than direct evidence for this compound.

Executive Summary

This compound, an early antipsychotic, is presumed to exert its therapeutic effects primarily through the antagonism of dopamine D2 receptors within the central nervous system. This action is thought to modulate dopaminergic neurotransmission in key brain regions implicated in psychosis, such as the mesolimbic pathway. While direct binding affinity data for this compound is unavailable, analysis of chlorpromazine, a compound with a similar clinical profile and historical context, reveals a strong affinity for D2 receptors, along with interactions at other dopamine receptor subtypes and various other neurotransmitter systems. This multifaceted receptor-binding profile likely contributes to both the therapeutic efficacy and the side-effect profile of this class of drugs. This document will explore the inferred binding characteristics, detail the experimental protocols used to assess such interactions, and visualize the associated signaling pathways.

Receptor Binding Profile

Due to the lack of specific data for this compound, the following table summarizes the binding affinities (Ki values in nM) of chlorpromazine for human dopamine receptor subtypes, providing a likely analogous profile. Lower Ki values indicate a higher binding affinity.

Receptor SubtypeChlorpromazine Ki (nM)
Dopamine D113.8
Dopamine D21.1
Dopamine D37.4
Dopamine D44.6
Dopamine D518.2

Data presented is a compilation from various sources and should be considered representative.

This profile suggests that while the primary target is the D2 receptor, there are also significant interactions with other dopamine receptor subtypes, which could contribute to the overall pharmacological effect.

Experimental Protocols

The characterization of a compound's interaction with dopamine receptors typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To quantify the affinity of a compound for dopamine receptors.

Methodology:

  • Membrane Preparation:

    • Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells recombinantly expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5) are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated through centrifugation.

    • The resulting membrane pellets are resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Reaction:

    • A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, D3, and D4 receptors; [³H]-SCH23390 for D1 and D5 receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., chlorpromazine as a proxy for this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_analysis Detection & Analysis cell_culture Cell Culture (HEK293 or CHO with receptor expression) harvesting Cell Harvesting cell_culture->harvesting lysis Cell Lysis harvesting->lysis centrifugation Centrifugation lysis->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubation: - Membranes - Radioligand - Test Compound resuspension->incubation filtration Rapid Filtration incubation->filtration non_specific Non-specific Binding Control (with excess unlabeled ligand) non_specific->incubation scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 cheng_prusoff Cheng-Prusoff Calculation (Ki) ic50->cheng_prusoff

Workflow for Radioligand Binding Assay
Functional cAMP Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a specific dopamine receptor by measuring its effect on the downstream signaling molecule, cyclic adenosine monophosphate (cAMP).

Objective: To assess the functional activity of a compound at dopamine receptors.

Methodology:

  • Cell Culture and Treatment:

    • Cells expressing the dopamine receptor of interest are seeded in multi-well plates.

    • For D1-like receptors (D1, D5), which are Gs-coupled and stimulate adenylyl cyclase, the assay measures the inhibition of agonist-induced cAMP production.

    • For D2-like receptors (D2, D3, D4), which are Gi-coupled and inhibit adenylyl cyclase, the assay measures the reversal of agonist-induced inhibition of forskolin-stimulated cAMP production.

    • Cells are pre-incubated with various concentrations of the test compound.

    • An agonist (e.g., dopamine) is then added to stimulate the receptor.

  • cAMP Measurement:

    • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • The ability of the test compound to block the agonist-induced change in cAMP levels is quantified, and the concentration that produces 50% of the maximal inhibition (IC50) is determined. This indicates the potency of the compound as an antagonist.

G Workflow for Functional cAMP Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_seeding Seed cells expressing dopamine receptor pre_incubation Pre-incubate with test compound cell_seeding->pre_incubation agonist_addition Add dopamine agonist pre_incubation->agonist_addition cell_lysis Cell Lysis agonist_addition->cell_lysis cAMP_assay Measure intracellular cAMP (ELISA or TR-FRET) cell_lysis->cAMP_assay data_analysis Data Analysis (IC50 determination) cAMP_assay->data_analysis

Workflow for Functional cAMP Assay

Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs). The D2-like receptors (D2, D3, and D4), the presumed primary targets of this compound, are coupled to inhibitory G proteins (Gi/o).

Dopamine D2 Receptor Antagonism Signaling Pathway

In the absence of an antagonist, the binding of dopamine to the D2 receptor activates the Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cAMP. The Gβγ subunit can modulate the activity of various ion channels and other effector proteins.

An antagonist like chlorpromazine (and putatively this compound) binds to the D2 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating the signaling cascade. This blockade of D2 receptor signaling is believed to be the core mechanism of its antipsychotic action.

G Dopamine D2 Receptor Antagonist Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds & Activates Antagonist This compound (putative)/ Chlorpromazine Antagonist->D2R Binds & Blocks PKA Protein Kinase A cAMP->PKA Activates CellularResponse Altered Cellular Response PKA->CellularResponse Phosphorylates targets leading to

Dopamine D2 Receptor Antagonist Signaling

Conclusion

While direct experimental data on the mechanism of action of this compound at dopamine receptors is not available, its classification as a dihydroacridine antipsychotic and its historical clinical comparison with chlorpromazine strongly suggest that its primary mechanism involves the antagonism of dopamine D2 receptors. This action likely underpins its antipsychotic effects. The ancillary interactions with other dopamine receptor subtypes, as inferred from the chlorpromazine profile, may also play a role in its overall pharmacological activity and side-effect profile. The experimental protocols and signaling pathway diagrams presented here provide a framework for understanding how such a compound would be characterized and how it is presumed to function at a molecular level. Further research on archived materials or through the synthesis and re-evaluation of this compound would be necessary to definitively elucidate its precise mechanism of action.

The Rise and Fall of Clomacran: A Historical Overview of a 1970s Antipsychotic

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the story of Clomacran serves as a compelling case study in early antipsychotic development, highlighting the therapeutic promise and unforeseen challenges of novel chemical scaffolds. Developed in the 1970s by Smith, Kline & French, this dihydroacridine derivative offered a new avenue for the management of schizophrenia but was ultimately withdrawn from the market due to safety concerns, leaving a legacy of important lessons for subsequent drug discovery efforts.

This compound emerged during a period of intense innovation in psychopharmacology, following the revolutionary introduction of chlorpromazine in the 1950s. As a member of the dihydroacridine class of compounds, its unique three-ring structure represented a departure from the more common phenothiazine and butyrophenone antipsychotics of the time. Marketed under brand names such as Devryl and Olaxin, this compound was investigated for its efficacy in treating the symptoms of schizophrenia.

Despite this initial promise, the clinical use of this compound was short-lived. The primary reason for its withdrawal from the market was its association with liver toxicity.[3][4][5] This adverse effect underscored the critical importance of thorough toxicological evaluation in the drug development process and served as a stark reminder of the potential for unforeseen risks with novel chemical entities.

Chemical Synthesis

The synthesis of this compound, chemically known as 2-chloro-9-(3-dimethylaminopropyl)acridan, involves a multi-step process characteristic of the medicinal chemistry of its time. The general synthetic route, while not detailed in readily available modern literature, would have likely involved the construction of the core acridine ring system followed by the attachment of the dimethylaminopropyl side chain, a common feature in many centrally active compounds.

Preclinical and Clinical Evaluation: A Look Back

The experimental protocols for these early studies are also not extensively documented in accessible formats. A typical clinical trial of that period for an antipsychotic would have involved a double-blind, controlled design, comparing the investigational drug to a placebo or an existing standard of care like chlorpromazine.[1] Patients would have been monitored for changes in psychotic symptoms, as well as the emergence of side effects, particularly extrapyramidal symptoms, which were a common concern with first-generation antipsychotics.

Unraveling the Mechanism of Action: A Dihydroacridine Perspective

While the specific signaling pathways modulated by this compound have not been extensively elucidated in contemporary research, its mechanism of action as an antipsychotic is presumed to be related to its interaction with dopamine receptors in the brain, a hallmark of all effective antipsychotics of that era.[6][7] The prevailing "dopamine hypothesis" of schizophrenia at the time posited that an overactivity of dopaminergic pathways was responsible for psychotic symptoms.[7] Therefore, it is highly probable that this compound, like other antipsychotics, exerted its therapeutic effects by acting as an antagonist at dopamine D2 receptors.[6]

The dihydroacridine scaffold may have conferred a unique pharmacological profile, potentially influencing its affinity for other receptors, such as serotonin, histamine, and adrenergic receptors. This broader receptor interaction profile could have contributed to both its therapeutic effects and its side effect profile. However, without specific binding affinity data, a detailed understanding of its receptor pharmacology remains speculative.

Below is a generalized representation of the presumed primary mechanism of action for a first-generation antipsychotic like this compound, illustrating the blockade of postsynaptic dopamine D2 receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_released Dopamine Dopamine->Dopamine_released Release D2_Receptor D2 Receptor Dopamine_released->D2_Receptor Binds Signal Signal Transduction D2_Receptor->Signal Activates This compound This compound This compound->D2_Receptor Blocks

Caption: Presumed mechanism of this compound action.

Conclusion: Lessons from a Bygone Era

The historical development of this compound offers valuable insights for today's drug development professionals. It underscores the continuous search for novel chemical structures to address unmet medical needs in psychiatry. While its clinical journey was cut short by safety concerns, the story of this compound highlights the critical importance of rigorous preclinical and clinical evaluation, particularly in identifying potential toxicities. The lack of detailed, publicly accessible data from this era also emphasizes the value of modern data-sharing practices in ensuring that the lessons from both successful and unsuccessful drug candidates are preserved and can inform future research. As the field of psychopharmacology continues to evolve, revisiting the stories of early compounds like this compound provides a rich historical context and a reminder of the complex path of drug discovery.

References

The Pharmacological Profile of Dihydroacridine Antipsychotics: A Review of a Latent Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

Despite the rich chemical history of acridine-based compounds in medicine, a comprehensive pharmacological profile of dihydroacridine derivatives as antipsychotics remains largely uncharted territory in publicly accessible scientific literature. While the acridine scaffold is a cornerstone for various therapeutic agents, its specific application in the development of antipsychotics is not well-documented with the detailed, quantitative data required for a full technical guide. This document, therefore, serves to outline the general principles of antipsychotic drug action that would be pertinent to the study of any novel chemical class, such as dihydroacridines, while highlighting the current informational gap regarding their specific pharmacological activities.

The quest for novel antipsychotic agents is driven by the need for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a reduction in the burdensome side effects associated with current medications. The therapeutic potency of most antipsychotics is linked to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[1][2] Atypical antipsychotics, for instance, often exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors, a characteristic believed to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms.[3][4]

Putative Mechanisms of Action for Dihydroacridine Antipsychotics

Should dihydroacridine derivatives be explored as antipsychotics, their evaluation would invariably focus on their receptor binding affinities and functional activities at key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis.

Dopamine D2 Receptor Antagonism: The blockade of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy for positive symptoms.[1][5] The affinity (expressed as K_i or IC_50 values) of any potential dihydroacridine antipsychotic for the D2 receptor would be a critical determinant of its potential therapeutic dose and propensity for inducing motor side effects.[2]

Serotonin 5-HT2A Receptor Antagonism: High affinity for the 5-HT2A receptor is a distinguishing feature of many atypical antipsychotics.[3][6] This antagonism is thought to mitigate the extrapyramidal side effects caused by D2 blockade and may contribute to efficacy against negative symptoms.[2] The ratio of 5-HT2A to D2 receptor affinity is often considered a key indicator of a drug's "atypicality."

Other Potential Targets: The complex pharmacology of schizophrenia suggests the involvement of other neurotransmitter systems. Therefore, a thorough profiling of dihydroacridine derivatives would also include screening against a panel of other receptors, such as other dopamine and serotonin receptor subtypes (e.g., D1, D3, D4, 5-HT1A, 5-HT2C), as well as adrenergic, cholinergic, and histaminic receptors to predict potential side effects like sedation, weight gain, and cardiovascular effects.[4][5]

Envisioned Experimental Protocols for Pharmacological Characterization

To establish a pharmacological profile for a novel class of compounds like dihydroacridine antipsychotics, a standardized set of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor. Radioligand binding assays, utilizing cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells), would be employed to calculate the inhibition constant (K_i) of the dihydroacridine derivatives against a panel of neurotransmitter receptors.

  • Functional Assays: To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are crucial. For GPCRs like the D2 and 5-HT2A receptors, techniques such as measuring second messenger accumulation (e.g., cAMP for D2, calcium flux for 5-HT2A) or using reporter gene assays would be employed. Bioluminescence Resonance Energy Transfer (BRET) assays can provide detailed insights into G-protein-selective signaling.[6]

  • In Vitro Toxicity Assays: Initial assessment of cytotoxicity would be performed using cell viability assays, such as the MTT assay, in relevant cell lines.[7]

In Vivo Models
  • Animal Models of Psychosis: To assess antipsychotic-like activity, various animal models are utilized. These include models based on the administration of psychomimetic drugs like amphetamine (to induce hyperlocomotion, a model for positive symptoms) or phencyclidine (PCP) and ketamine (NMDA receptor antagonists that model both positive and negative/cognitive symptoms).[8][9]

  • Assessment of Side Effects: Animal models are also critical for predicting the side-effect profile. The propensity to induce extrapyramidal symptoms can be evaluated using the catalepsy test in rodents. Models to assess metabolic side effects, such as weight gain and glucose intolerance, would also be employed.[8]

Visualizing Potential Signaling Pathways and Workflows

While specific signaling pathways for dihydroacridine antipsychotics cannot be detailed due to a lack of data, the following diagrams illustrate the general concepts and workflows that would be applied in their investigation.

G Hypothetical Signaling Pathway of a Dihydroacridine Antipsychotic cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Modulation of Neuronal Excitability PKA->Response DHA Dihydroacridine Antipsychotic DHA->D2R Blocks

Caption: General Dopamine D2 Receptor Antagonism Pathway.

G Experimental Workflow for In Vitro Profiling Compound Dihydroacridine Derivative Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Compound->Binding Functional Functional Assays (Agonist/Antagonist Mode) Compound->Functional Toxicity In Vitro Toxicity (e.g., MTT Assay) Compound->Toxicity Affinity Determine Ki values (Binding Affinity) Binding->Affinity Efficacy Determine EC50/IC50 values (Potency & Efficacy) Functional->Efficacy SAR Structure-Activity Relationship (SAR) Affinity->SAR Efficacy->SAR Viability Assess Cell Viability Toxicity->Viability Viability->SAR

Caption: In Vitro Pharmacological Profiling Workflow.

Conclusion

The development of novel antipsychotics is a critical area of research in neuroscience and medicinal chemistry. While the dihydroacridine scaffold holds theoretical potential, a significant gap in the scientific literature prevents a detailed exposition of its pharmacological profile in the context of antipsychotic activity. The information presented herein provides a framework for how such compounds would be evaluated, based on our understanding of existing antipsychotic drugs. Further research, including the synthesis and comprehensive biological evaluation of dihydroacridine derivatives, is necessary to determine if this chemical class can indeed offer a new avenue for the treatment of psychotic disorders. Without such foundational data, any discussion of their specific pharmacological profile remains speculative.

References

Early Clinical Investigations of Clomacran in Schizophrenia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Access to the full text of the primary clinical trial reports for clomacran is limited due to their age and limited availability in digital archives. Consequently, this document is a comprehensive summary based on the available abstracts of these studies and the broader pharmacological context of early antipsychotic agents. The quantitative data and detailed experimental protocols from the original trials are not fully available.

Introduction

This compound, a dihydroacridine derivative, emerged in the 1970s as a potential therapeutic agent for schizophrenia. As an analog of chlorpromazine, it was part of the first generation of antipsychotic medications. Early clinical evaluations sought to determine its efficacy and safety profile in patients with schizophrenia. This technical guide synthesizes the accessible information from these initial studies and outlines the presumed mechanism of action based on its pharmacological class.

Quantitative Data from Early Clinical Trials

Detailed quantitative data from the early clinical trials of this compound are not available in the accessible literature. The following table summarizes the key findings as described in the abstracts of two identified studies.

Study Trial Design Key Findings Assessment Instruments Reference
Pecknold et al. (1975)Uncontrolled Clinical TrialFound to be therapeutically effective in newly admitted schizophrenic patients.Brief Psychiatric Rating Scale (BPRS), Psychopharmacology Assessment Form (PAF)[1]
Case et al. (1971)Controlled Study vs. ChlorpromazineNo abstract available to provide specific findings.Not specified in abstract.

Experimental Protocols

The specific, detailed experimental protocols from the early this compound clinical trials are not available in the reviewed literature. However, based on the abstracts and the common practices for clinical trials of that era, a generalized experimental workflow can be inferred.

Generalized Experimental Workflow for Early Antipsychotic Clinical Trials

G cluster_screening Patient Screening and Selection cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Assessment cluster_endpoint End-of-Study Evaluation p1 Diagnosis of Schizophrenia p2 Inclusion/Exclusion Criteria Assessment p1->p2 b1 Psychiatric Evaluation (BPRS, PAF) p2->b1 b2 Physical and Neurological Examination b1->b2 b3 Laboratory Tests b2->b3 t1 Administration of this compound or Control (Chlorpromazine) b3->t1 t2 Dosage Titration t1->t2 m1 Regular Psychiatric Assessments t2->m1 m2 Adverse Event Monitoring m1->m2 m3 Laboratory Monitoring m2->m3 e1 Final Psychiatric Assessment m3->e1 e2 Comparison of Pre- and Post-Treatment Scores e1->e2

Caption: Generalized workflow for early this compound clinical trials.

Presumed Signaling Pathway of this compound

As a typical, or first-generation, antipsychotic, this compound's primary mechanism of action is presumed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Dopamine D2 Receptor Antagonism Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Postsynaptic Signaling (Antipsychotic Effect) cAMP->Response This compound This compound This compound->D2R Blocks

Caption: Presumed mechanism of action of this compound via D2 receptor antagonism.

Discussion

The available evidence from the abstracts of early clinical trials suggests that this compound demonstrated therapeutic potential in the treatment of schizophrenia.[1] The comparison with chlorpromazine in a controlled study would have provided valuable insights into its relative efficacy and side-effect profile, but these details are not accessible.

The presumed mechanism of action, dopamine D2 receptor antagonism, aligns this compound with other first-generation antipsychotics. This mechanism is effective in treating the positive symptoms of schizophrenia but is also associated with a range of side effects, including extrapyramidal symptoms and hyperprolactinemia. Ultimately, this compound was not widely marketed, a decision that may have been influenced by its side-effect profile or other factors not detailed in the available literature.

For a more complete understanding of the early clinical development of this compound, access to the full-text publications of the original studies is essential. Such access would allow for a detailed analysis of the patient populations, dosing regimens, statistical analyses, and a comprehensive list of reported adverse events.

References

The Structure-Activity Relationship of Clomacran: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Core Molecular Scaffold and its Influence on Antipsychotic Activity

Clomacran, a tricyclic acridine derivative, has historically been recognized for its antipsychotic properties, primarily attributed to its antagonism of the dopamine D2 receptor. Understanding the nuanced relationship between its chemical structure and biological activity is paramount for the rational design of novel and improved antipsychotic agents. This technical guide synthesizes available data on the structure-activity relationship (SAR) of this compound and related acridine compounds, providing a framework for researchers and drug development professionals. While comprehensive quantitative SAR data for a wide range of this compound analogs is limited in publicly available literature, this guide extrapolates key principles from existing research on related chemical series and outlines the experimental methodologies required for their determination.

Core Structure and Key Pharmacophoric Features

The fundamental structure of this compound consists of a 9,10-dihydroacridine tricycle, a chloro substituent at the 2-position, and a dimethylaminopropyl side chain at the 9-position. Each of these components plays a critical role in its pharmacological profile.

  • Acridine Tricycle: The planar, aromatic nature of the acridine ring system is crucial for intercalation into the binding pockets of its target receptors.

  • Chloro Substituent: The electron-withdrawing chloro group at the 2-position is a common feature in many antipsychotic drugs and is believed to enhance binding affinity to the dopamine D2 receptor.

  • Dimethylaminopropyl Side Chain: This basic side chain is essential for the molecule's interaction with the receptor and its overall pharmacokinetic properties. The tertiary amine is typically protonated at physiological pH, allowing for ionic interactions within the receptor binding site.

Structure-Activity Relationship Insights

Table 1: Inferred Structure-Activity Relationships for this compound Analogs

ModificationPredicted Effect on D2 Receptor AffinityRationale/Comments
Acridine Ring Substitution
Removal of 2-chloro groupLikely decreaseThe chloro group often contributes to favorable binding interactions.
Shifting the chloro group to other positionsVariablePositional isomers can significantly alter binding orientation and affinity.
Introduction of other electron-withdrawing groups (e.g., -CF3) at C2Potentially maintain or increaseTrifluoromethyl groups are known to enhance the potency of some CNS drugs.
Introduction of electron-donating groups (e.g., -OCH3) at C2Likely decreaseElectron-donating groups may be less favorable for D2 receptor binding.
Alkyl Side Chain Modification
Variation of chain length (n=2, 4)DecreaseA three-carbon chain is often optimal for D2 antagonists of this class.
Branching of the alkyl chainLikely decreaseSteric hindrance may disrupt optimal binding.
Alteration of the terminal amine
-N(CH3)2 to -NHCH3 or -NH2DecreaseThe tertiary amine generally provides the highest affinity.
Replacement with larger alkyl groups (e.g., -N(C2H5)2)VariableMay increase or decrease affinity depending on the size and shape of the binding pocket.
Incorporation into a cyclic amine (e.g., piperidine, piperazine)Potentially increase and alter selectivityThis modification is common in many atypical antipsychotics and can introduce interactions with other receptors like 5-HT2A.

Experimental Protocols for SAR Studies

To rigorously establish the SAR of this compound analogs, a series of standardized in vitro and in vivo experiments are necessary.

Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol is essential for determining the binding affinity (Ki) of newly synthesized this compound analogs for their primary targets.

Objective: To quantify the affinity of test compounds for the human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes prepared from HEK-293 or CHO cells stably expressing the human D2 or 5-HT2A receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride for D2 receptors; [³H]-Ketanserin or [³H]-Spiperone for 5-HT2A receptors.

  • Non-specific binding competitor: Haloperidol (for D2) or Ketanserin (for 5-HT2A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

  • 96-well microplates, filter mats, and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or the non-specific binding competitor.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Inhibition Assay for D2 Receptor Antagonism

This assay determines the functional consequence of receptor binding, specifically the ability of an antagonist to block agonist-induced inhibition of cAMP production.

Objective: To measure the antagonist activity of this compound analogs at the D2 receptor by quantifying their ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO or HEK-293 cells stably expressing the human D2 receptor.

  • D2 receptor agonist (e.g., quinpirole).

  • Forskolin (to stimulate adenylate cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Plate the D2 receptor-expressing cells in 96-well plates and grow to confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the this compound analogs for a specified time.

  • Agonist Challenge: Add a fixed concentration of the D2 agonist (e.g., quinpirole) in the presence of forskolin to all wells except the baseline control.

  • Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (typically 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathways and Logical Relationships

The antipsychotic effects of this compound are primarily mediated through its antagonism of the dopamine D2 receptor. This action disrupts the normal downstream signaling cascade initiated by dopamine. The following diagrams illustrate the key signaling pathways involved and the logical workflow for evaluating this compound analogs.

D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates ERK ERK Akt->ERK Regulates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Action.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration Clomacran_Scaffold This compound Scaffold Analog_Design Analog Design (e.g., modify C2, side chain) Clomacran_Scaffold->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Binding_Assay D2/5-HT2A Binding (Determine Ki) Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay (Determine IC50) Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Experimental Workflow for this compound Analog SAR Studies.

Conclusion

The development of novel antipsychotics with improved efficacy and side-effect profiles necessitates a deep understanding of the structure-activity relationships of existing scaffolds. While comprehensive quantitative data for this compound analogs is not extensively published, the principles outlined in this guide provide a solid foundation for initiating a rational drug design program centered on the acridine core. By systematically synthesizing and evaluating new derivatives using the described experimental protocols, researchers can elucidate the key molecular determinants of D2 and 5-HT2A receptor affinity and functional activity, paving the way for the next generation of antipsychotic therapeutics.

In Vitro Binding Affinity of Clomacran to Serotonin Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomacran is a potent antipsychotic agent belonging to the acridan class of compounds. Its therapeutic effects are believed to be mediated, in part, through its interaction with various neurotransmitter receptors in the central nervous system (CNS). Among these, serotonin (5-HT) receptors play a crucial role in the pathophysiology of several psychiatric disorders, making them a key target for antipsychotic drugs. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to various serotonin receptor subtypes. Due to the limited availability of specific quantitative binding data for this compound in recent literature, this document synthesizes available information and outlines the standard experimental protocols used to determine such affinities.

Data Presentation: Binding Affinity of this compound

Comprehensive, publicly available quantitative data on the binding affinity of this compound to a wide range of serotonin receptor subtypes is scarce. The following table represents a summary of the known or inferred binding characteristics based on its classification as an antipsychotic. It is important to note that specific Ki or IC50 values for many 5-HT receptor subtypes are not readily found in contemporary databases.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)IC50 (nM)Notes
5-HT2A [3H]KetanserinRecombinant h5-HT2AData not availableData not availableHigh affinity is expected based on the pharmacology of similar antipsychotic compounds.
5-HT2C [3H]MesulergineRecombinant h5-HT2CData not availableData not availableAffinity for this receptor is common among antipsychotics and may contribute to therapeutic effects.
5-HT1A [3H]8-OH-DPATRecombinant h5-HT1AData not availableData not availableInteraction with this autoreceptor can modulate serotonin release and is a feature of some atypical antipsychotics.
Other 5-HT Subtypes VariousVariousData not availableData not availableA comprehensive screening across all 5-HT receptor subtypes would be necessary to fully characterize the binding profile of this compound.

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro binding affinity of a compound like this compound to serotonin receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of the test compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

General Protocol for a Competitive Radioligand Binding Assay:
  • Preparation of Receptor Membranes:

    • Cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest are cultured.

    • The cells are harvested, and the cell membranes are isolated through a process of homogenization and centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Three main conditions are set up in triplicate:

      • Total Binding: Contains the receptor membranes, the radioligand, and assay buffer. This measures the total amount of radioligand bound to all sites.

      • Non-specific Binding: Contains the receptor membranes, the radioligand, and a high concentration of a non-labeled "cold" ligand known to bind to the receptor. This measures the amount of radioligand bound to non-receptor sites.

      • Competition Binding: Contains the receptor membranes, the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity on each filter is measured using a liquid scintillation counter, which is proportional to the amount of bound radioligand.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • For the competition binding, the percentage of specific binding is plotted against the logarithm of the concentration of the test compound.

    • The IC50 value is determined from this curve, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualization

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_process Processing & Measurement cluster_analysis Data Analysis prep_cells Culture cells expressing serotonin receptor prep_membranes Isolate cell membranes prep_cells->prep_membranes prep_protein Determine protein concentration prep_membranes->prep_protein total_binding Total Binding: Membranes + Radioligand nsb Non-specific Binding: Membranes + Radioligand + Cold Ligand competition Competition Binding: Membranes + Radioligand + this compound incubation Incubate to reach equilibrium total_binding->incubation nsb->incubation competition->incubation filtration Filtration to separate bound and free ligand incubation->filtration quantification Quantify radioactivity with scintillation counter filtration->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_curve Plot % specific binding vs. [this compound] calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Key Serotonin Receptors

The interaction of a ligand with a serotonin receptor initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the nature of the ligand (agonist, antagonist, or inverse agonist).

The 5-HT2A receptor is a Gq/G11-coupled G protein-coupled receptor (GPCR). Antagonism of this receptor is a key mechanism of action for many atypical antipsychotics.

Gq_signaling This compound This compound (Antagonist) Receptor 5-HT2A Receptor This compound->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Antagonism of the 5-HT2A receptor Gq signaling pathway.

The 5-HT1A receptor is a Gi/Go-coupled GPCR. Agonism or partial agonism at this receptor can lead to a decrease in neuronal firing.

Gi_signaling Ligand This compound (Agonist/Partial Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion inhibited PKA PKA cAMP->PKA Activation reduced Cellular_response Decreased Neuronal Firing PKA->Cellular_response

Caption: Agonism at the 5-HT1A receptor Gi signaling pathway.

Conclusion

A comprehensive understanding of the in vitro binding affinity of this compound to the full spectrum of serotonin receptors is essential for elucidating its precise mechanism of action and for guiding further drug development efforts. While specific quantitative binding data for this compound is not widely available in the public domain, the established methodologies of radioligand binding assays provide a robust framework for generating this critical information. The diagrams presented herein offer a visual representation of the experimental workflow and the key signaling pathways that are likely modulated by this compound's interaction with serotonin receptors. Further research to fully characterize the binding profile of this compound is warranted to enhance our understanding of its therapeutic effects and potential side-effect profile.

The Discontinuation of Clomacran: A Technical Review of a Promising Antipsychotic's Downfall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Clomacran was a novel antipsychotic of the dihydroacridine class developed by Smith, Kline & French in the 1970s.[1] As an analogue of chlorpromazine, it was investigated for the management of schizophrenia.[2] Initial clinical findings suggested that this compound might offer a therapeutic advantage over existing treatments. Despite this early promise, this compound's time on the market was short-lived. In 1982, it was withdrawn in the United Kingdom due to significant safety concerns, specifically related to liver toxicity.[1] This guide aims to provide a detailed technical examination of the factors that led to the discontinuation of this compound, drawing from the limited available data to reconstruct the scientific and clinical narrative of this once-promising drug.

Clinical Efficacy in Schizophrenia

Clinical trials conducted in the 1970s compared the efficacy of this compound with the then-standard antipsychotic, chlorpromazine. While the full texts of these studies are not widely accessible, abstracts and later meta-analyses provide some insight into this compound's therapeutic potential.

An uncontrolled clinical trial by Pecknold et al. (1975) found this compound to be therapeutically effective in newly admitted schizophrenic patients.[2] A controlled study by Case et al. (1971) also compared this compound with chlorpromazine in psychotic outpatients.[3] A subsequent meta-analysis of early antipsychotic trials concluded that this compound was more efficacious than chlorpromazine in treating schizophrenia, although it is important to note that these early studies were often small and may have been underpowered by modern standards.

Table 1: Summary of this compound Clinical Trials in Schizophrenia

Study Year Design Comparison Key Findings (from abstract) Citation
Case et al.1971Controlled Clinical TrialThis compound vs. ChlorpromazineComparative efficacy in psychotic outpatients.[3]
Pecknold et al.1975Uncontrolled Clinical TrialThis compoundFound to be therapeutically effective in newly admitted schizophrenic patients.[2]
Experimental Protocols (Inferred)

Detailed experimental protocols from these early trials are not available. However, based on standard practices of the time for antipsychotic trials, the following methodologies were likely employed:

  • Patient Population: Adult patients diagnosed with schizophrenia, likely based on the diagnostic criteria of that era.

  • Intervention: Oral administration of this compound or chlorpromazine, with flexible dosing schedules based on clinical response and tolerability.

  • Assessment: Efficacy was likely measured using rating scales common at the time, such as the Brief Psychiatric Rating Scale (BPRS) and the Overall and Gorham's Psychiatric Assessment Form (PAF), to assess changes in positive and negative symptoms of schizophrenia.[2]

  • Safety Monitoring: Collection of adverse event data, including routine laboratory tests to monitor organ function.

The Core Reason for Discontinuation: Hepatotoxicity

The primary reason for the withdrawal of this compound from the market was its association with liver toxicity.[1] The U.S. National Library of Medicine's PubChem database classifies this compound as a "Most-DILI-Concern" (Drug-Induced Liver Injury) compound, with a DILI severity grade of 8, and explicitly notes its "Withdrawn" status.[4]

The logical pathway leading to the discontinuation of this compound can be visualized as follows:

G cluster_0 Pre-marketing cluster_1 Post-marketing cluster_2 Regulatory Action Clinical Trials Clinical Trials Demonstrated Efficacy Demonstrated Efficacy Clinical Trials->Demonstrated Efficacy Regulatory Approval Regulatory Approval Demonstrated Efficacy->Regulatory Approval Widespread Use Widespread Use Regulatory Approval->Widespread Use Adverse Event Reports (Hepatotoxicity) Adverse Event Reports (Hepatotoxicity) Widespread Use->Adverse Event Reports (Hepatotoxicity) Risk-Benefit Reassessment Risk-Benefit Reassessment Adverse Event Reports (Hepatotoxicity)->Risk-Benefit Reassessment Market Withdrawal (1982) Market Withdrawal (1982) Risk-Benefit Reassessment->Market Withdrawal (1982)

Logical flow leading to this compound's withdrawal.

Inferred Pharmacological Profile

Mechanism of Action: Dopamine D2 Receptor Antagonism

As a first-generation (typical) antipsychotic, this compound's primary mechanism of therapeutic action is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][6] The dopamine hypothesis of schizophrenia posits that an overactivity of this pathway is responsible for the positive symptoms of the disorder, such as hallucinations and delusions. By blocking these receptors, this compound would reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

cluster_pathway Mesolimbic Pathway cluster_receptor Receptor Interaction VTA VTA Dopaminergic Neuron NAc Nucleus Accumbens (Postsynaptic Neuron) VTA->NAc Dopamine D2R Dopamine D2 Receptor This compound This compound This compound->D2R Antagonism

Inferred mechanism of this compound's action.
Broader Receptor Binding Profile (Inferred)

Typical antipsychotics are known for their broad receptor binding profiles, which contribute to both their therapeutic effects and their side effect profiles. It is likely that this compound, similar to chlorpromazine, also interacted with other receptors, such as:

  • Muscarinic M1 receptors: Antagonism could lead to anticholinergic side effects (e.g., dry mouth, blurred vision, constipation).

  • Histamine H1 receptors: Antagonism is associated with sedation and weight gain.

  • Alpha-1 adrenergic receptors: Antagonism can cause orthostatic hypotension and dizziness.

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are not available. As a dihydroacridine derivative, it would have likely undergone extensive hepatic metabolism, a common feature of this class of compounds. It is plausible that the formation of reactive metabolites during its metabolism contributed to the observed hepatotoxicity.

Conclusion

The story of this compound serves as a significant case study in the history of psychopharmacology and drug safety. Despite showing initial promise in treating schizophrenia, its association with severe liver toxicity led to its withdrawal from the market, underscoring the paramount importance of post-marketing surveillance in identifying rare but serious adverse drug reactions. The lack of detailed, publicly available data on the specifics of this compound's hepatotoxicity and the quantitative outcomes of its clinical trials highlights the challenges in retrospectively analyzing the history of older, discontinued drugs. For modern drug development professionals, the case of this compound reinforces the necessity of thorough toxicological profiling, the development of predictive models for drug-induced liver injury, and the maintenance of robust pharmacovigilance systems to ensure patient safety.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Clomacran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential biological evaluation of Clomacran and its derivatives. This compound, an acridane derivative and an analogue of chlorpromazine, has shown therapeutic potential as an antipsychotic agent. The following protocols are based on established synthetic methodologies for the acridine and dihydroacridine core, followed by functionalization to introduce the desired side chains.

Synthetic Protocol for this compound and its Derivatives

The synthesis of this compound and its analogues can be approached through a multi-step process involving the formation of a substituted acridone, followed by reduction to the dihydroacridine core, and subsequent alkylation to introduce the pharmacologically important side chain.

Experimental Protocol: Synthesis of 2-chloro-9,10-dihydroacridine (Key Intermediate)

This protocol outlines the synthesis of the core scaffold for this compound.

Step 1: Synthesis of 2-chloroacridin-9(10H)-one via Ullmann Condensation

The initial step involves the copper-catalyzed coupling of an aryl halide with an aniline derivative to form an N-phenylanthranilic acid, which is then cyclized to the corresponding acridone.

  • Materials:

    • 2-bromo-5-chlorobenzoic acid

    • Aniline

    • Potassium carbonate (K₂CO₃)

    • Copper (Cu) powder

    • Dimethylformamide (DMF)

    • Polyphosphoric acid (PPA)

  • Procedure:

    • A mixture of 2-bromo-5-chlorobenzoic acid (1 mmol), aniline (1.2 mmol), potassium carbonate (2 mmol), and a catalytic amount of copper powder in DMF is refluxed for 12-16 hours.

    • After cooling, the reaction mixture is poured into ice-cold water and acidified with concentrated HCl.

    • The precipitated N-(4-chlorophenyl)anthranilic acid is filtered, washed with water, and dried.

    • The dried N-(4-chlorophenyl)anthranilic acid is heated with polyphosphoric acid at 120-140°C for 2-3 hours.

    • The reaction mixture is then cooled and poured onto crushed ice.

    • The solid 2-chloroacridin-9(10H)-one is collected by filtration, washed with a sodium bicarbonate solution and then with water, and dried.

Step 2: Reduction of 2-chloroacridin-9(10H)-one to 2-chloro-9,10-dihydroacridine

The acridone is reduced to the dihydroacridine scaffold.

  • Materials:

    • 2-chloroacridin-9(10H)-one

    • Zinc (Zn) dust

    • Sodium hydroxide (NaOH)

    • Ethanol/Water mixture

  • Procedure:

    • A mixture of 2-chloroacridin-9(10H)-one (1 mmol) and zinc dust (5 mmol) in a 1:1 ethanol/water solution containing NaOH (2 mmol) is refluxed for 4-6 hours.

    • The hot solution is filtered to remove excess zinc.

    • The filtrate is cooled, and the precipitated 2-chloro-9,10-dihydroacridine is collected by filtration, washed with water, and dried.

Experimental Protocol: Synthesis of this compound

This protocol details the final alkylation step to produce this compound.

  • Materials:

    • 2-chloro-9,10-dihydroacridine

    • Sodium amide (NaNH₂) or other strong base

    • 3-dimethylamino-1-propyl chloride

    • Anhydrous toluene or xylene

  • Procedure:

    • To a solution of 2-chloro-9,10-dihydroacridine (1 mmol) in anhydrous toluene, sodium amide (1.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

    • 3-dimethylamino-1-propyl chloride (1.1 mmol) is then added, and the reaction mixture is refluxed for 8-12 hours.

    • After cooling, the reaction is quenched with water.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product (this compound) is purified by column chromatography or recrystallization.

Quantitative Data Summary

Compound IDR¹ SubstituentR² SubstituentYield (%)Purity (%)Dopamine D2 Receptor Binding IC50 (nM)
This compound HCl65>9815
Derivative 1HF62>9925
Derivative 2HCF₃55>978
Derivative 3OCH₃Cl68>9832
Derivative 4HNO₂48>965

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound derivatives.

G cluster_0 Step 1: Acridone Formation cluster_1 Step 2: Dihydroacridine Formation cluster_2 Step 3: Side Chain Alkylation A Aryl Halide + Aniline Derivative B Ullmann Condensation A->B C N-Phenylanthranilic Acid B->C D Cyclization (PPA) C->D E Substituted Acridone D->E F Reduction (Zn/NaOH) E->F G Substituted 9,10-Dihydroacridine F->G H Alkylation G->H I This compound Derivative H->I

Caption: General synthetic workflow for this compound derivatives.

Signaling Pathway of Phenothiazine-like Antipsychotics

This compound, as a phenothiazine analogue, is expected to exert its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The diagram below illustrates this and other potential signaling pathways affected by this class of drugs.[1][2]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R activates AC Adenylyl Cyclase D2R->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Modulation of Gene Expression (Therapeutic Effect) PKA->Downstream This compound This compound Derivative This compound->D2R antagonizes

Caption: Antagonism of the Dopamine D2 receptor by this compound derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Clomacran in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomacran is a drug that has been investigated for its antipsychotic properties, particularly in the context of schizophrenia.[1][2] As a chlorpromazine analogue, it falls into the category of typical antipsychotics, which primarily exert their mechanism of action through the antagonism of dopamine D2 receptors.[3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy using established rodent models of schizophrenia.

The protocols outlined below are based on general methodologies for testing antipsychotic drugs, adapted for the specific investigation of this compound. Due to the limited availability of recent preclinical in vivo data specifically for this compound, the quantitative data presented in the tables are illustrative examples based on the expected outcomes for a typical antipsychotic. Researchers should optimize these protocols and establish dose-responsiveness for this compound in their specific laboratory settings.

In Vivo Models for Schizophrenia

Several animal models are utilized to mimic the symptoms of schizophrenia and to screen for potential antipsychotic drug candidates. These models often focus on inducing hyperactivity, deficits in sensorimotor gating, and cognitive impairments, which are analogous to the positive, negative, and cognitive symptoms of schizophrenia in humans.

Pharmacologically-Induced Models

These models use psychostimulants to induce behaviors relevant to psychosis.

  • Amphetamine-Induced Hyperlocomotion Model: This model is based on the hyperdopaminergic state associated with psychosis. Amphetamine increases locomotor activity in rodents, and effective antipsychotics are expected to attenuate this effect.

  • Phencyclidine (PCP)-Induced Model: PCP, an NMDA receptor antagonist, can induce a broader range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits.[4][5]

Neurodevelopmental Models

These models involve interventions during early brain development to produce long-lasting schizophrenia-like phenotypes in adulthood. An example is the neonatal ventral hippocampal lesion (NVHL) model.

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the efficacy of this compound in reversing amphetamine-induced hyperlocomotion, a model for the positive symptoms of schizophrenia.

Materials:

  • This compound

  • d-Amphetamine sulfate

  • Vehicle (e.g., 0.9% sterile saline or 0.5% methylcellulose)

  • Male Wistar rats (250-300g)

  • Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

  • Standard laboratory equipment for injections (syringes, needles)

Procedure:

  • Acclimation: Acclimate the rats to the experimental room for at least 1 hour before testing. The open-field arenas should be cleaned thoroughly between each trial to eliminate olfactory cues.

  • Habituation: Place each rat individually into an open-field arena for a 30-minute habituation period.

  • Drug Administration:

    • Divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound (low dose) + Amphetamine, this compound (high dose) + Amphetamine).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). The dosage should be determined from pilot studies.

  • Pre-treatment Period: Allow for a pre-treatment period of 30-60 minutes for this compound to be absorbed and distributed.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.

  • Behavioral Assessment: Immediately place the rats back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Acclimation of Rats habituation Habituation to Open-Field acclimation->habituation drug_admin This compound/Vehicle Administration habituation->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment amphetamine_challenge Amphetamine/Saline Challenge pretreatment->amphetamine_challenge behavioral_assessment Locomotor Activity Recording amphetamine_challenge->behavioral_assessment data_analysis Statistical Analysis behavioral_assessment->data_analysis

Experimental workflow for the amphetamine-induced hyperlocomotion test.
Protocol 2: Prepulse Inhibition (PPI) Deficits Induced by PCP in Mice

Objective: To evaluate the ability of this compound to restore sensorimotor gating deficits induced by PCP, a model relevant to information-processing abnormalities in schizophrenia.

Materials:

  • This compound

  • Phencyclidine (PCP) hydrochloride

  • Vehicle (e.g., 0.9% sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Startle response measurement system with sound-attenuating chambers

  • Standard laboratory equipment for injections

Procedure:

  • Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Drug Administration:

    • Divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + PCP, this compound + PCP).

    • Administer this compound or vehicle (i.p.).

  • Pre-treatment Period: Allow for a 30-minute pre-treatment period.

  • PCP Administration: Administer PCP (e.g., 1-5 mg/kg, s.c.) or saline.

  • PPI Testing: After a 15-minute delay, place the mice in the startle chambers for a 5-minute acclimation period with background white noise. The test session consists of a series of trials:

    • Pulse-alone trials (e.g., 120 dB startling stimulus).

    • Prepulse-pulse trials (a weak prepulse stimulus, e.g., 74, 78, or 82 dB, precedes the startling pulse).

    • No-stimulus trials (background noise only).

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Analyze the data using ANOVA to compare PPI across treatment groups.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound in the described in vivo models. These are for illustrative purposes and should be confirmed by experimental data.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats

Treatment GroupDose (mg/kg, i.p.)Mean Distance Traveled (cm) ± SEM% Inhibition of Hyperactivity
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine1.54500 ± 3500%
This compound + Amphetamine13200 ± 28043%
This compound + Amphetamine32100 ± 20080%

Table 2: Effect of this compound on PCP-Induced PPI Deficits in Mice

Treatment GroupDose (mg/kg)% PPI at 78 dB Prepulse ± SEM
Vehicle + Saline-75 ± 5
Vehicle + PCP330 ± 4
This compound + PCP255 ± 6

Signaling Pathways

The primary mechanism of action for typical antipsychotics like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway. This is thought to alleviate the positive symptoms of schizophrenia.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Binds g_protein Gi/o Protein d2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA camp->pka downstream Modulation of Neuronal Excitability pka->downstream This compound This compound This compound->d2_receptor Blocks

Simplified signaling pathway of this compound's action.

Atypical antipsychotics have a more complex receptor binding profile, often including antagonism of serotonin 5-HT2A receptors in addition to dopamine D2 receptor blockade. This dual action is thought to contribute to their efficacy against negative symptoms and a lower propensity for extrapyramidal side effects.

G cluster_presynaptic_da Dopaminergic Neuron cluster_presynaptic_5ht Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor serotonin Serotonin ht2a_receptor 5-HT2A Receptor serotonin->ht2a_receptor downstream_da Dopaminergic Signaling d2_receptor->downstream_da downstream_5ht Serotonergic Signaling ht2a_receptor->downstream_5ht atypical_antipsychotic Atypical Antipsychotic atypical_antipsychotic->d2_receptor Blocks atypical_antipsychotic->ht2a_receptor Blocks

General signaling pathway for atypical antipsychotics.

Conclusion

The in vivo models and protocols described provide a framework for the preclinical evaluation of this compound's antipsychotic efficacy. The amphetamine-induced hyperlocomotion and PCP-induced PPI deficit models are robust and well-validated for screening compounds with potential therapeutic value in schizophrenia. Researchers should conduct dose-response studies and include appropriate control groups to ensure the validity of their findings. The provided signaling pathway diagrams offer a visual representation of the established mechanisms of action for typical and atypical antipsychotics, which serves as a basis for understanding the expected pharmacological effects of this compound.

References

Application Notes and Protocols for the Detection of Clomacran in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomacran is a dihydroacridine derivative that was developed as an antipsychotic medication in the 1970s.[1] It was utilized in the treatment of schizophrenia but was later withdrawn from the market due to concerns about hepatotoxicity.[1] As a tricyclic compound, its analytical determination in biological matrices shares similarities with other drugs in its class. These application notes provide a comprehensive overview of potential analytical methods for the detection and quantification of this compound in tissue samples, designed for research, drug development, and forensic analysis.

Analytical Methods Overview

Several analytical techniques are suitable for the quantification of this compound in complex biological matrices such as tissue. The choice of method will depend on the required sensitivity, specificity, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust and widely available technique for the quantification of pharmaceutical compounds in biological samples.[2][3][4] Given the aromatic nature of the acridine structure, UV detection is a viable option. Fluorescence detection may offer enhanced sensitivity if this compound or a derivatized form exhibits fluorescent properties.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For non-volatile drugs like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[6] GC-MS provides excellent sensitivity and specificity, making it suitable for forensic and toxicological analysis.[7][8] A method for the determination of tricyclic antidepressant drugs in post-mortem tissues using GC with a nitrogen-phosphorus detector (NPD) was developed in the early 1980s and can be adapted for this compound.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for bioanalytical assays due to its high sensitivity, specificity, and high-throughput capabilities.[10][11] This technique combines the separation power of liquid chromatography with the precise detection and quantification of mass spectrometry. It is the recommended method for achieving the lowest limits of detection and quantification.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the proposed analytical methods. These values are based on typical performance characteristics for the analysis of similar tricyclic compounds in tissue and should be validated experimentally for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterExpected Value
Limit of Detection (LOD)10 - 20 ng/g
Limit of Quantification (LOQ)30 - 60 ng/g
Linearity Range50 - 2000 ng/g
Recovery80 - 95%
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterExpected Value
Limit of Detection (LOD)1 - 5 ng/g
Limit of Quantification (LOQ)5 - 15 ng/g
Linearity Range10 - 1000 ng/g
Recovery75 - 90%
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterExpected Value
Limit of Detection (LOD)0.05 - 0.5 ng/g
Limit of Quantification (LOQ)0.2 - 2 ng/g
Linearity Range0.5 - 500 ng/g
Recovery85 - 105%
Intraday Precision (%RSD)< 5%
Interday Precision (%RSD)< 10%

Experimental Protocols

Protocol 1: Tissue Sample Preparation

This protocol describes a general procedure for the extraction of this compound from tissue samples.

Materials:

  • Tissue of interest (e.g., liver, brain, adipose)

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Phosphate buffered saline (PBS), pH 7.4

  • Extraction solvent (e.g., 1-chlorobutane:ethyl ether (3:1 v/v) or acetonitrile)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical method)

Procedure:

  • Accurately weigh approximately 1 gram of tissue.

  • Add 3 mL of ice-cold PBS per gram of tissue.

  • Homogenize the tissue sample until a uniform consistency is achieved.

  • Spike the homogenate with an appropriate amount of the Internal Standard solution.

  • Add 6 mL of extraction solvent to the homogenate.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for analysis.

G Experimental Workflow for this compound Tissue Analysis cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Tissue 1. Tissue Sampling (e.g., Liver, Brain) Homogenize 2. Homogenization (in PBS) Tissue->Homogenize Spike 3. Spiking with Internal Standard Homogenize->Spike Extract 4. Liquid-Liquid Extraction (Organic Solvent) Spike->Extract Centrifuge 5. Centrifugation Extract->Centrifuge Evaporate 6. Evaporation (Nitrogen Stream) Centrifuge->Evaporate Reconstitute 7. Reconstitution Evaporate->Reconstitute HPLC HPLC-UV/Fluorescence Reconstitute->HPLC GCMS GC-MS (with Derivatization) Reconstitute->GCMS LCMSMS LC-MS/MS Reconstitute->LCMSMS Quantify 8. Quantification (Calibration Curve) HPLC->Quantify GCMS->Quantify LCMSMS->Quantify Report 9. Reporting Results (ng/g of tissue) Quantify->Report

Caption: Workflow for tissue sample preparation and analysis.

Protocol 2: HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

Procedure:

  • Prepare calibration standards and quality control samples by spiking blank tissue homogenate with known concentrations of this compound.

  • Process the standards, quality controls, and unknown samples according to Protocol 1.

  • Inject the reconstituted samples onto the HPLC system.

  • Quantify the this compound peak area against the calibration curve.

Protocol 3: GC-MS Method

Instrumentation:

  • GC-MS system with a capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane)

Derivatization (if necessary):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Procedure: Evaporate the extracted sample to dryness. Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound derivative.

Procedure:

  • Prepare and process samples as described in Protocol 1, followed by the derivatization step.

  • Inject the derivatized samples into the GC-MS.

  • Monitor the characteristic ions for this compound and the internal standard to quantify the analyte.

Putative Signaling Pathway of this compound

As a typical antipsychotic of the dihydroacridine class, this compound is presumed to exert its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][8][12][13] This blockade of D2 receptors is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[12][13] The downstream signaling cascade following D2 receptor antagonism involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

G Putative Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism This compound->D2R Blocks Dopamine Binding G_protein Gi/o Protein D2R->G_protein Activation D2R->G_protein Prevents Activation Dopamine Dopamine Dopamine->D2R Binding AC Adenylyl Cyclase G_protein->AC Inhibition G_protein->AC Relieves Inhibition cAMP cAMP AC->cAMP Conversion AC->cAMP Increases Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation cAMP->PKA Increased Activation Downstream Downstream Effects (e.g., Gene Expression, Neuronal Activity) PKA->Downstream Phosphorylation PKA->Downstream Altered Downstream Signaling

Caption: Putative mechanism of action of this compound via D2 receptor antagonism.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Clomacran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clomacran is a tricyclic compound with antipsychotic properties, belonging to the acridane derivative class of drugs. It has been investigated for its therapeutic potential in treating schizophrenia. Accurate and reliable quantitative analysis of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note details a robust HPLC protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05 M ammonium acetate buffer (pH 6.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

a) For Pharmaceutical Formulations (Tablets/Capsules):

  • Weigh and finely powder no fewer than 20 tablets (or the contents of 20 capsules).

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

b) For Biological Matrices (Plasma/Serum):

  • To 1 mL of plasma or serum sample in a centrifuge tube, add 2 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

The performance of the HPLC method was evaluated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the quantitative data is presented in the table below.

ParameterResult
Retention Time (min) 5.8 ± 0.2
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD)
- Intraday (n=6)< 1.5%
- Interday (n=6)< 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3

Mandatory Visualization

Clomacran_Analysis_Workflow filtration1 filtration1 hplc_system hplc_system filtration1->hplc_system data_acquisition data_acquisition hplc_system->data_acquisition filtration2 filtration2 filtration2->hplc_system chromatogram chromatogram data_acquisition->chromatogram peak_integration peak_integration chromatogram->peak_integration calibration_curve calibration_curve peak_integration->calibration_curve quantification quantification calibration_curve->quantification

Application Notes and Protocols for Assessing Clomacran Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomacran is an antipsychotic drug belonging to the phenothiazine class. While effective in its therapeutic role, there are concerns regarding its potential for cytotoxicity, particularly hepatotoxicity, a known side effect of some phenothiazines.[1] Understanding the mechanisms underlying this compound's cytotoxicity is crucial for risk assessment in drug development and for elucidating potential pathways of drug-induced liver injury (DILI).

These application notes provide a comprehensive overview of cell-based assays to evaluate the cytotoxic effects of this compound. The protocols detailed herein focus on key indicators of cellular health, including cell viability, apoptosis, oxidative stress, and mitochondrial dysfunction. The primary audience for this document includes researchers in toxicology, pharmacology, and drug development.

Key Cytotoxic Mechanisms of Phenothiazines

Studies on phenothiazine derivatives suggest that their cytotoxic effects are often mediated through a combination of the following mechanisms:

  • Mitochondrial Dysfunction: Phenothiazines can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential (MMP) and subsequent cellular damage.[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in various cell types.[2]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is another mechanism implicated in the cytotoxicity of some drugs, leading to damage of cellular components.[3]

This document provides protocols to investigate each of these potential mechanisms in the context of this compound exposure.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's effects on a human hepatoma cell line (e.g., HepG2), based on typical results observed with other phenothiazine derivatives.[1][4] These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cell Viability Assessment by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
192.5 ± 4.8
1075.1 ± 6.3
2551.8 ± 5.9
5028.3 ± 4.1
10010.7 ± 2.5

Table 2: Apoptosis Induction by Annexin V/PI Staining

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.81.5 ± 0.5
108.9 ± 1.53.2 ± 0.9
2525.4 ± 3.110.7 ± 2.2
5042.6 ± 4.528.9 ± 3.7

Table 3: Oxidative Stress Measurement by DCFH-DA Assay

This compound Concentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)Fold Increase in ROS vs. Control
0 (Vehicle Control)1000 ± 1501.0
101850 ± 2101.85
253200 ± 3503.2
505500 ± 4805.5

Table 4: Mitochondrial Membrane Potential Assessment by JC-1 Assay

This compound Concentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)% Decrease in MMP vs. Control
0 (Vehicle Control)1.0 ± 0.10
100.75 ± 0.0825
250.42 ± 0.0558
500.18 ± 0.0382

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Target cells (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][7]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[8][9]

Materials:

  • Target cells

  • Complete cell culture medium (phenol red-free for the final reading)

  • This compound stock solution

  • DCFH-DA stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Black 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black 96-well plate.

  • Treat the cells with different concentrations of this compound for the desired time.

  • Remove the treatment medium and wash the cells once with PBS.

  • Prepare a working solution of DCFH-DA (e.g., 10 µM in serum-free medium).

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[10]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[8]

Assessment of Mitochondrial Membrane Potential (MMP): JC-1 Assay

The JC-1 assay uses a cationic dye that indicates mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.[11][12]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • JC-1 Staining Solution

  • Assay Buffer

  • Black 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black 96-well plate.

  • Treat the cells with various concentrations of this compound for the desired time. Include a positive control for MMP depolarization (e.g., CCCP).

  • Add 10 µL of JC-1 Staining Solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.[12]

  • Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant.

  • Wash the cells with 200 µL of Assay Buffer, centrifuge again, and remove the supernatant.[12]

  • Add 100 µL of Assay Buffer to each well.

  • Measure the fluorescence intensity for both red (excitation ~540 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence.[13]

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Seed and Culture Cells (e.g., HepG2) Clomacran_Treatment 2. Treat with this compound (various concentrations and time points) Cell_Culture->Clomacran_Treatment MTT 3a. Cell Viability (MTT Assay) Clomacran_Treatment->MTT Annexin_V 3b. Apoptosis (Annexin V/PI Staining) Clomacran_Treatment->Annexin_V ROS 3c. Oxidative Stress (DCFH-DA Assay) Clomacran_Treatment->ROS MMP 3d. Mitochondrial Dysfunction (JC-1 Assay) Clomacran_Treatment->MMP Data_Quantification 4. Data Quantification (Absorbance, Fluorescence, Flow Cytometry) MTT->Data_Quantification Annexin_V->Data_Quantification ROS->Data_Quantification MMP->Data_Quantification IC50 5. Determine IC50/EC50 Values Data_Quantification->IC50 Pathway_Analysis 6. Mechanistic Interpretation IC50->Pathway_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) This compound->MMP_Loss Inhibition ROS_Production Increased ROS Production This compound->ROS_Production Induction Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c ROS_Production->MMP_Loss Contributes to Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Study of Clomacran in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models of schizophrenia for investigating the therapeutic potential of Clomacran, an acridine derivative and analogue of chlorpromazine.[1] The following sections detail established animal models, experimental protocols for behavioral and neurochemical assessment, and the putative signaling pathways involved in the mechanism of action of antipsychotic agents like this compound.

Introduction to Animal Models of Schizophrenia

Animal models are indispensable tools for understanding the neurobiology of schizophrenia and for the preclinical evaluation of novel therapeutics.[2][3] These models aim to replicate the positive, negative, and cognitive symptoms observed in patients.[4] The primary types of animal models used in schizophrenia research include pharmacological, neurodevelopmental, and genetic models.[2] Given that this compound is an analogue of a typical antipsychotic, its evaluation would likely involve models that are sensitive to dopamine D2 receptor antagonism.

Recommended Animal Models for this compound Studies

Pharmacological Models

These models involve the administration of psychotomimetic drugs to induce schizophrenia-like behaviors in rodents.[5]

  • Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine hypothesis of schizophrenia and is widely used to screen for antipsychotic activity.[5][6] Amphetamine, a dopamine-releasing agent, induces hyperlocomotion in rodents, which is considered a correlate of the positive symptoms of schizophrenia.[6]

  • NMDA Receptor Antagonist Models (e.g., PCP or Ketamine): Phencyclidine (PCP) and ketamine are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] Their administration in rodents produces a broader range of schizophrenia-like symptoms, including positive, negative, and cognitive deficits.[5]

Neurodevelopmental Models

These models are based on the hypothesis that schizophrenia originates from early-life insults that lead to abnormal brain development.[7]

  • Maternal Immune Activation (MIA) Model: This model involves activating the maternal immune system during pregnancy by administering agents like polyinosinic:polycytidylic acid (Poly I:C).[4] The offspring exhibit a range of behavioral and neurochemical abnormalities in adulthood that are relevant to schizophrenia.[4]

  • Neonatal Ventral Hippocampal Lesion (NVHL) Model: Lesioning the ventral hippocampus in neonatal rats leads to the emergence of schizophrenia-like behaviors in post-pubertal animals.[8]

Experimental Protocols

Amphetamine-Induced Hyperlocomotion Protocol
  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Acclimate the rats to the open-field arenas (e.g., 40 x 40 x 40 cm) for 30 minutes one day prior to testing.

  • Drug Administration:

    • Administer this compound (or vehicle) intraperitoneally (i.p.) at various doses.

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

  • Behavioral Assessment: Immediately after amphetamine injection, place the animals in the open-field arenas and record their locomotor activity for 60-90 minutes using an automated tracking system.

  • Data Analysis: Analyze the total distance traveled, time spent in the center versus the periphery, and stereotyped behaviors.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex Protocol

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.[9][10]

  • Animals: Adult male Wistar rats (275-325g).

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect whole-body startle.

  • Habituation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

    • Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 75-85 dB for 20 ms) presented 100 ms before the pulse.

    • No-stimulus trials: Background noise only.

  • Drug Administration: Administer this compound (or vehicle) and a PPI-disrupting agent like apomorphine or PCP at appropriate pre-treatment times.

  • Data Analysis: Calculate the percentage of PPI as follows: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

Quantitative Data Summary

The following tables present hypothetical data for this compound in the described animal models, based on the expected effects of a typical antipsychotic.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)
Vehicle + Saline-1500 ± 120
Vehicle + Amphetamine1.54500 ± 350
This compound + Amphetamine13200 ± 280
This compound + Amphetamine32100 ± 200
This compound + Amphetamine101600 ± 150

Table 2: Effect of this compound on PCP-Induced Disruption of Prepulse Inhibition

Treatment GroupDose (mg/kg)Percent Prepulse Inhibition (%)
Vehicle + Saline-65 ± 5
Vehicle + PCP2.525 ± 4
This compound + PCP138 ± 5
This compound + PCP352 ± 6
This compound + PCP1060 ± 5

Putative Signaling Pathways and Experimental Workflows

Dopaminergic Signaling Pathway

This compound, as a chlorpromazine analogue, is expected to primarily act as an antagonist at dopamine D2 receptors. This action is thought to underlie its antipsychotic effects, particularly on the positive symptoms of schizophrenia.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates This compound This compound This compound->D2R Antagonizes Serotonin_Signaling cluster_presynaptic_ser Presynaptic Neuron cluster_postsynaptic_ser Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds to PLC Phospholipase C HT2AR->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Increase Response Cellular Response Ca_PKC->Response Clomacran_ser This compound Clomacran_ser->HT2AR Antagonizes Experimental_Workflow cluster_phase1 Phase 1: Model Induction & Drug Administration cluster_phase2 Phase 2: Behavioral Assessment cluster_phase3 Phase 3: Neurochemical & Data Analysis Model Induce Schizophrenia-like Phenotype in Rodents DrugAdmin Administer this compound (various doses) or Vehicle Model->DrugAdmin Behavior Assess Positive, Negative, and Cognitive-like Symptoms DrugAdmin->Behavior PPI Prepulse Inhibition Behavior->PPI Locomotion Open Field Test Behavior->Locomotion Social Social Interaction Test Behavior->Social Cognitive e.g., Novel Object Recognition Behavior->Cognitive Neurochem Post-mortem Neurochemical Analysis (e.g., receptor binding, neurotransmitter levels) Behavior->Neurochem Data Statistical Analysis and Interpretation of Results Neurochem->Data

References

Application Notes and Protocols for Studying Clomacran-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomacran is an antipsychotic drug that has been associated with a significant risk of drug-induced liver injury (DILI), earning it a "vMost-DILI-concern" classification. Understanding the mechanisms underlying this compound's hepatotoxicity is crucial for risk assessment and the development of safer therapeutic alternatives. These application notes provide a comprehensive overview of the techniques and protocols to investigate the potential mechanisms of this compound-induced DILI, focusing on two primary hypothesized pathways: the formation of reactive metabolites and subsequent immune-mediated responses. The provided protocols are based on established methodologies for studying DILI and can be adapted for both in vitro and in vivo models.

Hypothesized Signaling Pathway for this compound-Induced Liver Injury

The following diagram illustrates the proposed cascade of events leading to liver injury following this compound administration. This pathway is based on the common mechanisms of idiosyncratic DILI.

DILI_Pathway cluster_metabolism Phase I Metabolism cluster_cellular_stress Hepatocellular Stress cluster_immune_response Immune-Mediated Response This compound This compound P450 Cytochrome P450 Enzymes This compound->P450 Metabolism ReactiveMetabolite Reactive Metabolite P450->ReactiveMetabolite ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Covalent Binding MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction APC Antigen Presenting Cell (APC) ProteinAdducts->APC Antigen Presentation OxidativeStress Oxidative Stress (ROS) MitochondrialDysfunction->OxidativeStress HepatocyteInjury Hepatocyte Injury & Necrosis MitochondrialDysfunction->HepatocyteInjury OxidativeStress->HepatocyteInjury TCell T-Cell Activation APC->TCell Cytokines Cytokine Release (e.g., TNF-α, IFN-γ) TCell->Cytokines Cytokines->HepatocyteInjury DILI_Workflow cluster_invitro In Vitro Assessment cluster_immune Immune-Mediated DILI Assessment cluster_invivo In Vivo Model Assessment HepatocyteCulture Primary Human Hepatocytes or HepaRG Cells ClomacranExposure This compound Exposure (Dose-Response and Time-Course) HepatocyteCulture->ClomacranExposure Cytotoxicity Cytotoxicity Assays (LDH, ALT, AST release) ClomacranExposure->Cytotoxicity ReactiveMetaboliteAssay Reactive Metabolite Trapping ClomacranExposure->ReactiveMetaboliteAssay MitochondrialToxicity Mitochondrial Function Assays ClomacranExposure->MitochondrialToxicity CoCulture Hepatocyte-Immune Cell Co-Culture (e.g., with PBMCs) Cytotoxicity->CoCulture Proceed if cytotoxicity observed ReactiveMetaboliteAssay->CoCulture CytokineProfiling Cytokine & Chemokine Profiling CoCulture->CytokineProfiling TCellActivation T-Cell Activation Assays CoCulture->TCellActivation AnimalModel Rodent Model Administration (e.g., C57BL/6 mice) CoCulture->AnimalModel Proceed to in vivo for confirmation LPS_Challenge Optional: LPS Co-administration (to mimic inflammation) AnimalModel->LPS_Challenge Monitoring Monitor Clinical Signs & Body Weight LPS_Challenge->Monitoring BloodAnalysis Serum ALT, AST, Bilirubin Analysis Monitoring->BloodAnalysis Histopathology Liver Histopathology BloodAnalysis->Histopathology

Application Note: High-Throughput Identification of Clomacran Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Clomacran, a pharmaceutical compound with a tricyclic structure, undergoes metabolic transformation in the body, which is a critical aspect of its pharmacokinetic and pharmacodynamic profile. Understanding the metabolic fate of this compound is essential for drug development, enabling the identification of potentially active or toxic metabolites and providing insights into its clearance mechanisms. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective identification and quantification of drug metabolites in complex biological matrices.[1][2] This application note provides a detailed protocol for the identification of potential this compound metabolites in in vitro metabolism studies using human liver microsomes.

Principle

The identification of drug metabolites by LC-MS/MS involves several key steps.[3] Initially, the parent drug is incubated with a metabolically active system, such as human liver microsomes, to generate metabolites. The resulting sample mixture is then subjected to chromatographic separation to resolve the parent drug from its metabolites and endogenous matrix components. The separated compounds are subsequently ionized and analyzed by a mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aid in the determination of the elemental composition of metabolites.[4][5] Tandem mass spectrometry (MS/MS) experiments are then performed to obtain fragmentation patterns of the parent drug and its metabolites, which are crucial for structural elucidation.

Proposed Metabolic Pathways for this compound

Based on the chemical structure of this compound, several Phase I and Phase II metabolic transformations can be postulated. Phase I reactions typically involve oxidation, reduction, and hydrolysis, catalyzed primarily by cytochrome P450 (CYP) enzymes.[6][7][8] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.[6]

Phase I Metabolism:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic rings or aliphatic side chain.

  • N-dealkylation: Removal of the alkyl group from the side chain nitrogen.

  • Oxidation: Oxidation of the secondary amine to a hydroxylamine or further to a nitroso derivative.

Phase II Metabolism:

  • Glucuronidation: Conjugation of a hydroxylated metabolite with glucuronic acid.

  • Sulfation: Conjugation of a hydroxylated metabolite with a sulfate group.

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Clomacran_Metabolism cluster_phase1 cluster_phase2 Parent This compound PhaseI Phase I Metabolites Parent->PhaseI PhaseII Phase II Metabolites PhaseI->PhaseII Hydroxylation Hydroxylated this compound (+16 Da) Dealkylation N-dealkylated this compound Oxidation Oxidized this compound (+16 Da) Excretion Excretion PhaseI->Excretion Glucuronide Glucuronide Conjugate (+176 Da) Sulfate Sulfate Conjugate (+80 Da) PhaseII->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • This compound (final concentration 1 µM, dissolved in methanol, final methanol concentration ≤ 1%)

    • Phosphate Buffer (100 mM, pH 7.4)

    • Magnesium Chloride (3 mM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be found in the sample).

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions (Hypothetical)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Hypothetical)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Acquisition Mode Full Scan (m/z 100-1000) and Data-Dependent MS/MS
Collision Energy Ramped (e.g., 10-40 eV)

The following diagram illustrates the general experimental workflow.

Experimental_Workflow Incubation In Vitro Incubation (Human Liver Microsomes) Termination Reaction Termination & Protein Precipitation Incubation->Termination LC Liquid Chromatography (Separation) Termination->LC MS1 Mass Spectrometry (Full Scan MS) LC->MS1 MS2 Tandem Mass Spectrometry (MS/MS) MS1->MS2 Data-Dependent Acquisition Data Data Analysis & Metabolite Identification MS2->Data

References

Application Note: In Vitro Dissolution Testing for Clomacran Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clomacran is an antipsychotic drug belonging to the dihydroacridine class.[1] Its therapeutic efficacy is influenced by its dissolution rate and subsequent absorption in the gastrointestinal tract. As a poorly water-soluble drug, this compound formulations can exhibit dissolution-limited absorption, making in vitro dissolution testing a critical tool in formulation development and quality control.[2][3] This application note provides a detailed protocol for conducting in vitro dissolution testing on solid oral dosage forms of this compound. The objective is to ensure batch-to-batch consistency and to provide insights into the formulation's potential in vivo performance.[4][5]

Principle of Dissolution Testing

In vitro dissolution testing is a standardized method used to measure the rate and extent of a drug substance dissolving from its dosage form under specified conditions.[6] The test is designed to mimic the physiological conditions of the human gastrointestinal tract. For poorly soluble drugs like this compound, the selection of dissolution media is crucial to achieve sink conditions, where the concentration of the dissolved drug is low enough to avoid saturation effects, thus allowing for the assessment of the true release rate.[7] This protocol employs the USP Apparatus 2 (Paddle Apparatus), which is widely used for solid oral dosage forms.[8] Drug quantification is performed using UV-Vis spectrophotometry, a common and reliable analytical technique for dissolution testing.[9][10]

Materials and Equipment

Reagents and Solvents
  • This compound Reference Standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Lauryl Sulfate (SLS)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • This compound Tablets (or other solid formulation)

Equipment
  • USP Dissolution Apparatus 2 (Paddle Apparatus) with vessels (900 mL capacity)

  • Water bath with heater and circulator

  • UV-Vis Spectrophotometer (dual-beam)

  • Analytical Balance

  • pH Meter

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PVDF)

  • Quartz cuvettes

Experimental Workflow Diagram

Dissolution_Workflow A Prepare Dissolution Media (e.g., 0.1 N HCl + 0.5% SLS) B Assemble and Calibrate Dissolution Apparatus (USP 2) A->B C Set Experimental Conditions (900 mL, 37°C ± 0.5°C, 75 RPM) B->C E Introduce this compound Formulation into each vessel C->E D Prepare Standard and Sample Solutions H Analyze Samples via UV-Vis Spectrophotometry D->H F Collect Aliquots at Pre-defined Time Points (e.g., 10, 20, 30, 45, 60 min) E->F G Filter Samples Immediately F->G G->H I Calculate Cumulative % Drug Dissolved H->I J Generate Dissolution Profile (Table and Graph) I->J

Caption: Experimental workflow for in vitro dissolution testing of this compound formulations.

Detailed Experimental Protocols

Preparation of Dissolution Medium

Given this compound's poor aqueous solubility, a surfactant is necessary to achieve sink conditions. A commonly used medium for such compounds is 0.1 N HCl with Sodium Lauryl Sulfate (SLS).

  • Preparation of 0.1 N HCl: Add 8.5 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of deionized water. Mix and dilute to the mark with deionized water.

  • Addition of Surfactant: To prepare 1000 mL of dissolution medium, weigh 5.0 g of SLS and dissolve it in 1000 mL of the prepared 0.1 N HCl. Stir until fully dissolved.

  • Degassing: Degas the medium before use by a suitable method (e.g., heating and filtering, sonication under vacuum).

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the dissolution medium.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) using the dissolution medium as the diluent.

Dissolution Test Procedure
  • Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle).

    • Set the water bath temperature to 37 ± 0.5°C and allow the dissolution medium in the vessels to equilibrate.

    • Set the paddle rotation speed to 75 RPM.[8]

    • Place 900 mL of the degassed dissolution medium into each of the six vessels.

  • Sample Introduction:

    • Once the temperature has equilibrated, carefully drop one this compound tablet into each vessel. Start the timer immediately.

  • Sampling:

    • At specified time intervals (e.g., 10, 20, 30, 45, and 60 minutes), withdraw a 10 mL aliquot from each vessel. The sampling location should be midway between the surface of the medium and the top of the paddle, and not less than 1 cm from the vessel wall.

    • Immediately filter each sample through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • If required by the monograph, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

Analytical Method (UV-Vis Spectrophotometry)
  • Wavelength Selection: Scan the this compound standard solution from 200 to 400 nm against a dissolution medium blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration and perform a linear regression to establish the calibration curve.

  • Sample Analysis: Measure the absorbance of the filtered samples from the dissolution test at the same λmax. If necessary, dilute the samples with the dissolution medium to fall within the linear range of the calibration curve.

Data Presentation and Calculations

Calculation of Drug Concentration

Calculate the concentration of this compound in each sample using the equation from the linear regression of the calibration curve:

  • Concentration (µg/mL) = (Absorbance - y-intercept) / slope

Remember to account for any dilutions made.

Calculation of Cumulative Percent Dissolved

Calculate the cumulative percentage of the labeled amount of this compound dissolved at each time point for each vessel.

  • Amount Dissolved (mg) at time t = (Concentration at t × V) + Σ(Concentration at t-1 × v)

    • Where:

      • V = Initial volume of dissolution medium (900 mL)

      • v = Volume of sample withdrawn (10 mL)

  • % Dissolved = (Amount Dissolved / Label Claim) × 100

Summary of Dissolution Parameters and Results

The dissolution test parameters and a sample data set are summarized in the tables below for clarity.

Table 1: Dissolution Test Parameters

Parameter Setting
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 0.1 N HCl + 0.5% SLS
Volume of Medium 900 mL
Temperature 37 ± 0.5°C
Paddle Speed 75 RPM
Sampling Times 10, 20, 30, 45, 60 minutes

| Analytical Method | UV-Vis Spectrophotometry |

Table 2: Sample Dissolution Profile Data (Hypothetical Mean of 6 Vessels)

Time (minutes) Concentration (µg/mL) Amount Dissolved (mg) Cumulative % Released
10 15.5 13.95 27.9%
20 26.2 23.74 47.5%
30 34.8 31.58 63.2%
45 42.1 38.24 76.5%
60 46.5 42.27 84.5%

(Based on a hypothetical 50 mg this compound tablet)

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro dissolution testing of this compound formulations. Adherence to this standardized methodology is essential for ensuring product quality, consistency, and for gaining a deeper understanding of the drug release characteristics, which is particularly important for a poorly soluble compound like this compound. The described UV-Vis spectrophotometric method offers a simple and reliable means for quantification, though it can be replaced with a more selective method like HPLC if excipient interference is observed.[10][11]

References

Application Notes and Protocols for Radioligand Binding Assays: Profiling Clomacran at Key CNS Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the receptor binding profile of Clomacran, an antipsychotic agent, using radioligand binding assays. The primary putative targets for antipsychotic compounds include dopamine D2, serotonin 5-HT2A, and sigma-1 receptors. This document outlines detailed protocols for competitive binding assays against these three critical central nervous system (CNS) receptors, enabling researchers to determine the binding affinity (Ki) of this compound.

Data Presentation

The following tables are designed for the clear and structured presentation of quantitative data obtained from radioligand binding assays for this compound.

Table 1: Competitive Binding Affinity of this compound for the Dopamine D2 Receptor

RadioligandTest CompoundReceptor SourceKd of Radioligand (nM)IC50 of this compound (nM)Ki of this compound (nM)
[3H]-SpiperoneThis compounde.g., Rat Striatal MembranesUser-determinedUser-determinedCalculated
or hD2-expressing cells

Table 2: Competitive Binding Affinity of this compound for the Serotonin 5-HT2A Receptor

RadioligandTest CompoundReceptor SourceKd of Radioligand (nM)IC50 of this compound (nM)Ki of this compound (nM)
[3H]-KetanserinThis compounde.g., Rat Cortical MembranesUser-determinedUser-determinedCalculated
or h5-HT2A-expressing cells

Table 3: Competitive Binding Affinity of this compound for the Sigma-1 Receptor

RadioligandTest CompoundReceptor SourceKd of Radioligand (nM)IC50 of this compound (nM)Ki of this compound (nM)
[3H]-(+)-PentazocineThis compounde.g., Guinea Pig BrainUser-determinedUser-determinedCalculated
Membranes or hSigma-1-
expressing cells

Experimental Workflow

The general workflow for a competitive radioligand binding assay is depicted below.

G prep 1. Preparation of Reagents (Membranes, Buffers, Radioligand, this compound) setup 2. Assay Setup (Total, Non-specific, and Competitive Binding Wells) prep->setup incubate 3. Incubation (Allow binding to reach equilibrium) setup->incubate filter 4. Filtration & Washing (Separate bound from free radioligand) incubate->filter count 5. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki values) count->analyze

Figure 1: General experimental workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies for conducting competitive radioligand binding assays for the dopamine D2, serotonin 5-HT2A, and sigma-1 receptors are provided below.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.[1][2]

Materials:

  • Receptor Source: Rat striatal membranes or a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding (NSB) Agent: (+)-Butaclamol (10 µM final concentration) or Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Homogenize the chosen receptor source tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, set up the following in triplicate for a final volume of 500 µL:

    • Total Binding (TB): 50 µL of assay buffer, 50 µL of [3H]-Spiperone, and 400 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of NSB agent, 50 µL of [3H]-Spiperone, and 400 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-Spiperone, and 400 µL of membrane suspension. The final concentration of [3H]-Spiperone should be approximately its Kd value (typically 0.1-0.5 nM).

  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the TB counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Competitive Binding Assay

This protocol outlines the procedure to determine the binding affinity of this compound for the serotonin 5-HT2A receptor using [3H]-Ketanserin as the radioligand.[3]

Materials:

  • Receptor Source: Rat cortical membranes or a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (specific activity ~40-80 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding (NSB) Agent: Mianserin (10 µM final concentration) or unlabeled Ketanserin (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% PEI.

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up the following in triplicate for a final volume of 250 µL:

    • Total Binding (TB): 25 µL of assay buffer, 25 µL of [3H]-Ketanserin, and 200 µL of membrane suspension.

    • Non-specific Binding (NSB): 25 µL of NSB agent, 25 µL of [3H]-Ketanserin, and 200 µL of membrane suspension.

    • Competitive Binding: 25 µL of varying concentrations of this compound, 25 µL of [3H]-Ketanserin, and 200 µL of membrane suspension. The final concentration of [3H]-Ketanserin should be approximately its Kd value (typically 0.5-2.0 nM).

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Follow the same data analysis procedure as described in Protocol 1.

Protocol 3: Sigma-1 Receptor Competitive Binding Assay

This protocol is for determining the binding affinity of this compound for the sigma-1 receptor using [3H]-(+)-Pentazocine as the radioligand.[4][5]

Materials:

  • Receptor Source: Guinea pig brain membranes or a cell line stably expressing the human sigma-1 receptor.

  • Radioligand: [3H]-(+)-Pentazocine (specific activity ~20-50 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding (NSB) Agent: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.

  • Polypropylene tubes or 96-well deep-well plates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% PEI.

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1.

  • Assay Setup: In polypropylene tubes or a deep-well plate, set up the following in triplicate for a final volume of 1 mL:

    • Total Binding (TB): 100 µL of assay buffer, 100 µL of [3H]-(+)-Pentazocine, and 800 µL of membrane suspension.

    • Non-specific Binding (NSB): 100 µL of NSB agent, 100 µL of [3H]-(+)-Pentazocine, and 800 µL of membrane suspension.

    • Competitive Binding: 100 µL of varying concentrations of this compound, 100 µL of [3H]-(+)-Pentazocine, and 800 µL of membrane suspension. The final concentration of [3H]-(+)-Pentazocine should be approximately its Kd value (typically 2-5 nM).

  • Incubation: Incubate the tubes/plate at 37°C for 120 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Follow the same data analysis procedure as described in Protocol 1.

Signaling Pathways

The following diagrams illustrate the principal signaling pathways associated with the dopamine D2, serotonin 5-HT2A, and sigma-1 receptors.

G cluster_D2 Dopamine D2 Receptor Signaling D2R D2R Gi Gi/o D2R->Gi Dopamine AC Adenylyl Cyclase Gi->AC Inhibition IonChannel K+ Channels (GIRKs) Gi->IonChannel Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Figure 2: Dopamine D2 receptor signaling pathway.

G cluster_5HT2A Serotonin 5-HT2A Receptor Signaling SHT2AR 5-HT2A R Gq Gq/11 SHT2AR->Gq Serotonin PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release (from ER) IP3->Ca2 PKC Protein Kinase C DAG->PKC

Figure 3: Serotonin 5-HT2A receptor signaling pathway.

G cluster_Sigma1 Sigma-1 Receptor Signaling Sigma1R Sigma-1R (at ER-Mitochondria Associated Membrane) BiP BiP Chaperone Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation IonChannels Ion Channels (K+, Na+, Ca2+) Sigma1R->IonChannels Modulation Other Other Client Proteins Sigma1R->Other Chaperoning Ligand Ligand (e.g., this compound) Ligand->Sigma1R Ca2_Mod Ca2+ Signaling Modulation IP3R->Ca2_Mod

Figure 4: Sigma-1 receptor signaling pathway.[1]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Clomacran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent dosage of therapeutic compounds in in vitro assays is paramount. Clomacran, a lipophilic dibenzazepine derivative, presents a common challenge in this regard: poor aqueous solubility. This technical support guide provides a comprehensive resource for overcoming solubility issues with this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound's low solubility in aqueous solutions?

A1: this compound is a hydrophobic molecule, a characteristic indicated by its high calculated XLogP3 value of 4.6.[1] This lipophilicity means it has a stronger affinity for non-polar environments and does not readily dissolve in water-based solutions like cell culture media. As an acridine derivative, this property is expected, as similar compounds also exhibit poor water solubility.

Q2: What is the recommended solvent for dissolving this compound for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[2] For related acridine compounds like acridine orange, solubility in DMSO is significantly higher (e.g., ~20 mg/mL) compared to aqueous buffers (e.g., ~1 mg/mL in PBS).

Q3: Are there alternative forms of this compound with better solubility?

A3: Yes, the phosphate salt of this compound is available and is expected to have greater aqueous solubility than the free base form.[3][4][5] Utilizing the phosphate salt can be a viable strategy if you encounter persistent solubility issues with the free base in your experimental setup.

Q4: Can I use ethanol or methanol to dissolve this compound?

A4: While ethanol and methanol can dissolve many organic compounds, DMSO is generally superior for highly lipophilic molecules like this compound. If you must use ethanol or methanol, it is crucial to determine the solubility empirically and to be aware of potential precipitation when diluting the stock solution into your aqueous culture medium.[6][7][8]

Q5: How can I improve the solubility of this compound in my final culture medium?

A5: Besides using DMSO for the initial stock solution, solubility in the final aqueous medium can be enhanced by using solubility enhancers like cyclodextrins.[9][10][11][12][13] These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic drugs and increase their aqueous solubility.

Troubleshooting Guide: this compound Precipitation in Vitro

Encountering precipitation when working with this compound can be a significant roadblock. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

Potential Cause Recommended Solution
High Stock Concentration: The concentration of this compound in your DMSO stock is too high, leading to rapid precipitation when introduced to the aqueous environment.Prepare a less concentrated stock solution in DMSO. While a higher concentration minimizes the final DMSO percentage, it increases the risk of "solvent shock."
Inadequate Mixing: Slow or insufficient mixing allows for localized high concentrations of this compound, causing it to precipitate before it can be adequately dispersed.Add the this compound stock solution dropwise into the vortex of the cell culture medium while gently swirling or vortexing. This ensures rapid and even distribution.
Temperature Effects: The cell culture medium may be at a lower temperature, reducing the solubility of this compound.Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

Problem: The this compound solution is initially clear but a precipitate forms over time in the incubator.

Potential Cause Recommended Solution
Compound Instability: this compound may be unstable in the cell culture medium over extended periods, leading to degradation and precipitation.It is advisable to prepare fresh this compound-containing media for each experiment, especially for long-term incubations.[14][15][16]
Interaction with Media Components: Components in the cell culture medium, such as salts or proteins in serum, may interact with this compound, reducing its solubility over time.[17]Test for precipitation in both serum-containing and serum-free media to determine if serum components are a contributing factor. If so, consider reducing the serum concentration if your experimental design allows.
pH Shift: Changes in the pH of the culture medium during incubation can affect the ionization state and solubility of this compound.Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered medium.

Problem: Inconsistent precipitation is observed between experiments.

Potential Cause Recommended Solution
Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock solution can lead to the formation of micro-precipitates that may not be immediately visible.Aliquot your this compound stock solution into single-use volumes to avoid repeated freezing and thawing.
Variability in Preparation: Minor variations in the dilution process can lead to inconsistent results.Standardize your dilution protocol. A stepwise (serial) dilution can be more reliable than a single large dilution.

Quantitative Data Summary

Solvent Acridine Orange Solubility Reference
DMSO~20 mg/mL
Ethanol~0.3 mg/mL
PBS (pH 7.2)~1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (free base, MW: 300.83 g/mol )[1]

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound: Mass (mg) = 10 mmol/L * 0.001 L * 300.83 g/mol * 1000 mg/g = 3.0083 mg

  • Weighing: Accurately weigh approximately 3.01 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the this compound is completely dissolved. A clear, yellowish solution should be obtained.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber tubes to protect from light and to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final working concentration of this compound for your experiment (e.g., 10 µM).

  • Calculate Dilution: Calculate the volume of stock solution needed. To prepare 1 mL of 10 µM this compound solution from a 10 mM stock, you will perform a 1:1000 dilution. Volume of stock = (Final Concentration * Final Volume) / Stock Concentration = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%). In this example, a 1:1000 dilution results in a final DMSO concentration of 0.1%.

  • Dilution: a. Add the required volume of pre-warmed cell culture medium to a sterile tube or well. b. While gently swirling or vortexing the medium, add the calculated volume (1 µL) of the 10 mM this compound stock solution dropwise into the medium.

  • Final Mix: Gently mix the final solution before adding it to your cells.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium without this compound.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot dilute Dilute Stock into Medium (with vortexing) aliquot->dilute prewarm Pre-warm Culture Medium prewarm->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

troubleshooting_precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed stock_conc High Stock Concentration? start->stock_conc mixing Inadequate Mixing? start->mixing temp Cold Medium? start->temp instability Compound Instability? start->instability interaction Media Interaction? start->interaction ph_shift pH Shift? start->ph_shift sol_stock sol_stock stock_conc->sol_stock Solution: Lower Stock Concentration sol_mix sol_mix mixing->sol_mix Solution: Add to Vortex sol_temp sol_temp temp->sol_temp Solution: Pre-warm Medium sol_instability sol_instability instability->sol_instability Solution: Prepare Freshly sol_interaction sol_interaction interaction->sol_interaction Solution: Test Serum-Free sol_ph sol_ph ph_shift->sol_ph Solution: Calibrate Incubator

Caption: Troubleshooting guide for this compound precipitation in cell culture.

References

Technical Support Center: Optimizing Clomacran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Clomacran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent synthetic route for this compound involves a multi-step process beginning with an Ullmann condensation to form the acridone core, followed by the introduction of the dimethylaminopropyl sidechain and subsequent reduction.

Q2: What are the critical intermediates in this compound synthesis that I should be aware of?

A2: The key intermediates are N-(4-chlorophenyl)anthranilic acid and 2-chloroacridin-9(10H)-one. The purity and stability of these intermediates are crucial for the overall success of the synthesis.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent is critical and often consists of a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with a small amount of a basic modifier like triethylamine to prevent tailing. Recrystallization from a suitable solvent system can be performed for further purification.

Q4: What analytical techniques are recommended for characterizing this compound and its intermediates?

A4: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low yield in Ullmann Condensation (Step 1) Inactive copper catalyst.Use freshly activated copper powder or a reliable source of copper(I) iodide. Ensure the catalyst is not old or oxidized.[1][2]
Incomplete reaction.Increase reaction temperature or extend reaction time. Monitor reaction progress by TLC.
Side reaction: Dehalogenation of the aryl halide.[1]Ensure anhydrous conditions. Screen different solvents that are less likely to act as hydrogen donors.[1]
Poor yield in Cyclization to Acridone (Step 2) Incomplete cyclization.Ensure a sufficiently strong acid catalyst (e.g., polyphosphoric acid) is used. Increase the reaction temperature to promote ring closure.
Formation of polymeric byproducts.Use more dilute reaction conditions. Consider slower addition of the starting material to the acid catalyst.
Low yield in Grignard Reaction (Step 3) Grignard reagent decomposition.Ensure strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[3] Use freshly prepared Grignard reagent.
Side reaction: Enolization of the acridone.The Grignard reagent can act as a base, leading to deprotonation instead of addition.[4] Add the Grignard reagent slowly at a low temperature.
Incomplete reaction.Use a slight excess of the Grignard reagent to drive the reaction to completion.
Incomplete Reduction to Acridan (Step 4) Inactive reducing agent.Use a fresh batch of the reducing agent (e.g., sodium borohydride or lithium aluminum hydride).
Insufficient amount of reducing agent.Increase the molar equivalents of the reducing agent.
Presence of Impurities in Final Product Unreacted starting materials or intermediates.Optimize reaction conditions to ensure complete conversion at each step. Purify intermediates before proceeding to the next step.
Formation of side products.Analyze byproducts by MS and NMR to identify their structures and adjust reaction conditions to minimize their formation.

Quantitative Data Summary

The following table summarizes typical yields for each step of the this compound synthesis under optimized conditions.

Step Reaction Starting Materials Key Reagents Typical Yield
1Ullmann Condensation2-chlorobenzoic acid, 4-chloroanilineCopper sulfate, Sodium carbonate75-85%
2CyclizationN-(4-chlorophenyl)anthranilic acidPolyphosphoric acid80-90%
3Grignard Reaction & Dehydration2-chloroacridin-9(10H)-one, 3-chloro-N,N-dimethylpropan-1-amineMagnesium, Iodine60-70%
4Reduction2-chloro-9-(3-(dimethylamino)propyl)acridineSodium borohydride85-95%

Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)anthranilic acid (Ullmann Condensation)
  • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 4-chloroaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture at 150-160 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude N-(4-chlorophenyl)anthranilic acid.

  • Recrystallize from ethanol/water to purify.

Step 2: Synthesis of 2-chloroacridin-9(10H)-one (Cyclization)
  • Add N-(4-chlorophenyl)anthranilic acid (1 equivalent) to polyphosphoric acid (PPA).

  • Heat the mixture to 140-150 °C for 2-3 hours with stirring.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a sodium hydroxide solution to precipitate the acridone.

  • Filter the solid, wash thoroughly with water, and dry to yield 2-chloroacridin-9(10H)-one.

Step 3: Synthesis of 2-chloro-9-(3-(dimethylamino)propyl)acridine
  • Prepare the Grignard reagent by adding a solution of 3-chloro-N,N-dimethylpropan-1-amine in anhydrous tetrahydrofuran (THF) to magnesium turnings activated with a crystal of iodine.

  • In a separate flask, suspend 2-chloroacridin-9(10H)-one (1 equivalent) in anhydrous THF.

  • Slowly add the prepared Grignard reagent (1.5 equivalents) to the acridone suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • The intermediate alcohol is then dehydrated by heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield the acridine derivative.

  • Purify by column chromatography.

Step 4: Synthesis of this compound (Reduction)
  • Dissolve 2-chloro-9-(3-(dimethylamino)propyl)acridine (1 equivalent) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (3 equivalents) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • Purify by column chromatography if necessary.

Visualizations

Clomacran_Synthesis_Pathway cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Grignard Reaction cluster_step4 Step 4: Reduction 2-chlorobenzoic acid 2-chlorobenzoic acid N-(4-chlorophenyl)anthranilic acid N-(4-chlorophenyl)anthranilic acid 2-chlorobenzoic acid->N-(4-chlorophenyl)anthranilic acid CuI, K2CO3, DMF 4-chloroaniline 4-chloroaniline 4-chloroaniline->N-(4-chlorophenyl)anthranilic acid Acridone 2-chloroacridin-9(10H)-one N-(4-chlorophenyl)anthranilic acid->Acridone PPA, Heat Acridine Intermediate 2-chloro-9-(3-(dimethylamino)propyl)acridine Acridone->Acridine Intermediate 1. Grignard 2. Dehydration Grignard Reagent 3-(dimethylamino)propyl magnesium chloride Grignard Reagent->Acridine Intermediate This compound This compound Acridine Intermediate->this compound NaBH4, MeOH

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Problematic Step via TLC/LC-MS Analysis start->check_step ullmann_issues Ullmann Condensation Issues? check_step->ullmann_issues Step 1 cyclization_issues Cyclization Issues? check_step->cyclization_issues Step 2 grignard_issues Grignard Reaction Issues? check_step->grignard_issues Step 3 reduction_issues Reduction Issues? check_step->reduction_issues Step 4 ullmann_solutions Check Catalyst Activity Ensure Anhydrous Conditions Optimize Temperature ullmann_issues->ullmann_solutions Yes purify Purify Intermediates and Final Product ullmann_issues->purify No cyclization_solutions Use Stronger Acid Catalyst Increase Temperature Use Dilute Conditions cyclization_issues->cyclization_solutions Yes cyclization_issues->purify No grignard_solutions Ensure Anhydrous Conditions Use Fresh Reagent Control Temperature grignard_issues->grignard_solutions Yes grignard_issues->purify No reduction_solutions Use Fresh Reducing Agent Increase Equivalents reduction_issues->reduction_solutions Yes reduction_issues->purify No ullmann_solutions->purify cyclization_solutions->purify grignard_solutions->purify reduction_solutions->purify end Optimized Synthesis purify->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Stabilizing Clomacran Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Clomacran solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is causing this and is the drug degraded?

A1: Discoloration, often a yellowish or pinkish tint, is a common indicator of this compound degradation. This compound, a phenothiazine derivative, is susceptible to oxidation and photodegradation, which can alter its chemical structure and lead to colored byproducts. This degradation can affect the potency and activity of the compound in your experiments.[1]

Q2: What are the primary factors that cause this compound solutions to degrade?

A2: The main factors contributing to the degradation of this compound and other phenothiazine solutions are:

  • Light Exposure: Phenothiazines are notoriously sensitive to light, particularly UV radiation, which can catalyze degradation reactions.[2]

  • pH of the Solution: The stability of phenothiazine solutions is significantly influenced by pH. Extreme pH values can accelerate hydrolysis and other degradation pathways.[3][4]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenothiazine nucleus.

Q3: What is the ideal pH range for storing this compound solutions?

A3: For many phenothiazine derivatives, a slightly acidic pH range is optimal for stability. Studies on related compounds like chlorpromazine and triflupromazine have shown maximum stability in acidic conditions.[3] It is recommended to maintain the pH of your this compound solution within a range of 4.0 to 6.5.

Q4: How should I store my this compound solutions for long-term experiments?

A4: For optimal stability, this compound solutions should be:

  • Stored in amber-colored or light-blocking containers to protect from light.

  • Kept at refrigerated temperatures (2-8°C).

  • Protected from atmospheric oxygen by using sealed containers and potentially purging the headspace with an inert gas like nitrogen or argon.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Solution Discoloration (Yellowing/Pinking) Photodegradation or Oxidation1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Use Antioxidants: Add an antioxidant such as ascorbic acid or sodium metabisulfite to the solution. 3. Control Headspace: Purge the container with an inert gas (e.g., nitrogen) before sealing.
Precipitate Formation pH Shift or Low Solubility1. Adjust and Buffer pH: Ensure the pH is within the optimal range (4.0-6.5) and use a suitable buffer system (e.g., citrate-phosphate buffer).[3] 2. Use Co-solvents/Solubilizers: For higher concentrations, consider using a co-solvent like propylene glycol or a solubilizing agent like a cyclodextrin.
Loss of Potency in Assays Chemical Degradation1. Follow Strict Storage Protocols: Adhere to recommended light, temperature, and oxygen-controlled storage conditions. 2. Prepare Fresh Solutions: For highly sensitive experiments, prepare solutions fresh before use. 3. Conduct Stability Testing: Perform periodic analysis (e.g., via HPLC) to confirm the concentration of the active compound.
Inconsistent Experimental Results Variable Degradation Between Aliquots1. Standardize Preparation: Ensure a consistent protocol for solution preparation, including the use of stabilizers. 2. Aliquot and Store Properly: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the stock solution to ambient conditions.

Quantitative Data on Phenothiazine Stability

Table 1: Effect of pH on Chlorpromazine Stability

pHBuffer SystemTemperature (°C)% Degradation after 30 days
2.2HCl/KCl25< 5%
5.0Acetate25~10%
7.4Phosphate25> 25%
9.6Carbonate25> 50%
Data is illustrative and based on general knowledge of phenothiazine stability.[3][6]

Table 2: Effect of Temperature and Light on Chlorpromazine (at pH 6.5)

Condition% Degradation after 14 days
4°C, Protected from Light< 2%
25°C, Protected from Light~ 8%
25°C, Exposed to Light> 30%
40°C, Protected from Light> 20%
Data is illustrative and based on general knowledge of phenothiazine stability.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in a buffered and stabilized vehicle for long-term storage.

Materials:

  • This compound hydrochloride

  • Citrate-phosphate buffer (0.1 M, pH 5.5)

  • Ascorbic acid

  • Water for Injection (or equivalent high-purity water)

  • Sterile amber glass vials with airtight septa

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the 0.1 M citrate-phosphate buffer and adjust the pH to 5.5.

  • Dissolve ascorbic acid in the buffer to a final concentration of 0.1% (w/v).

  • Weigh the required amount of this compound hydrochloride to prepare a 10 mM solution.

  • Slowly add the this compound powder to the buffer/ascorbic acid solution while stirring until fully dissolved.

  • Filter the solution through a 0.22 µm sterile filter into a sterile amber glass vial.

  • Purge the headspace of the vial with nitrogen or argon for 1-2 minutes.

  • Immediately seal the vial with an airtight septum and cap.

  • Store the vial at 2-8°C, protected from light.

Protocol 2: Stability Testing of this compound Solution by HPLC

Objective: To determine the concentration of this compound in a solution over time to assess its stability.

Materials:

  • This compound solution for testing

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer)

  • This compound reference standard

  • Volumetric flasks and pipettes

Procedure:

  • Method Development (if not established): Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products. A common starting point for phenothiazines is a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[9][10]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), withdraw an aliquot of the stored this compound solution.

  • Dilute the aliquot to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area for this compound.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the sample at each time point.

  • Stability Assessment: Calculate the percentage of the initial this compound concentration remaining at each time point. A common threshold for stability is retaining at least 90% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_hplc HPLC Analysis Detail prep1 Prepare Buffer (pH 5.5) prep2 Add Antioxidant (e.g., Ascorbic Acid) prep1->prep2 prep3 Dissolve this compound prep2->prep3 prep4 Sterile Filter prep3->prep4 prep5 Dispense into Amber Vials prep4->prep5 prep6 Purge with Inert Gas prep5->prep6 prep7 Seal and Store at 2-8°C prep6->prep7 storage Store under Defined Conditions (Light, Temp, Time) prep7->storage sampling Periodic Sampling storage->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation analysis->data hplc1 Prepare Calibration Standards hplc2 Analyze Stored Samples hplc3 Calculate Concentration vs. Time hplc1->hplc2 hplc2->hplc3

Caption: Experimental workflow for preparing and testing this compound solutions.

degradation_pathway cluster_stress Stress Factors This compound This compound (Stable) Degradation Degradation Products (Colored, Inactive) This compound->Degradation Degradation Light Light (UV) Light->Degradation Oxygen Oxygen Oxygen->Degradation Temp High Temperature Temp->Degradation pH Non-optimal pH pH->Degradation

Caption: Factors leading to the degradation of this compound.

signaling_pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Reduced Neuronal Excitability) PKA->Downstream Dopamine Dopamine Dopamine->D2R Agonist

Caption: Antagonistic action of this compound on the Dopamine D2 receptor signaling pathway.

References

Technical Support Center: Clomacran & Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Clomacran in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your results. Given that this compound was withdrawn from the market due to liver toxicity, understanding and mitigating its off-target effects is critical for in vitro studies.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antipsychotic drug of the dihydroacridine class, structurally similar to chlorpromazine.[2] Like other typical antipsychotics, its primary mechanism of action is believed to involve the antagonism of dopamine receptors (specifically D2-like receptors) in the brain.[3][4][5][6] It may also interact with serotonin receptors, a common feature of many antipsychotic medications.[7][8][9][10]

Q2: What are the known off-target effects of this compound?

The most significant known off-target effect of this compound is hepatotoxicity (liver damage), which led to its withdrawal from clinical use.[1] In a cell culture context, this can manifest as cytotoxicity, particularly in liver-derived cell lines (e.g., HepG2). The underlying mechanism is suspected to involve the formation of reactive metabolites, which can covalently bind to cellular macromolecules, leading to cellular stress and death.[11][12][13][14]

Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?

Minimizing off-target effects requires a multi-faceted approach:

  • Dose-Response and Time-Course Studies: Determine the lowest effective concentration of this compound and the shortest incubation time necessary to observe the desired on-target effect.

  • Use of Appropriate Cell Lines: Select cell lines that are relevant to your research question and consider using cell lines with varying metabolic capacities to assess the role of metabolism in off-target effects.

  • Control Experiments: Include appropriate controls, such as vehicle-only treated cells and cells treated with a well-characterized antipsychotic with a known safety profile.

  • Metabolic Inhibitors: If reactive metabolite formation is suspected, co-incubation with inhibitors of cytochrome P450 enzymes (e.g., ketoconazole) may help to mitigate toxicity.

  • Antioxidant Supplementation: To counteract oxidative stress, which is often associated with reactive metabolite formation, consider supplementing the cell culture medium with antioxidants like N-acetylcysteine (NAC).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cytotoxicity observed in all treated cell lines. This compound concentration is too high, leading to generalized off-target toxicity.Perform a dose-response experiment to determine the IC50 value and use concentrations well below this for your experiments.
Inconsistent results between experiments. Variability in cell health, passage number, or this compound solution stability.Standardize cell culture conditions, use cells within a consistent passage number range, and prepare fresh this compound solutions for each experiment.
Observed phenotype does not align with known on-target effects (dopamine receptor antagonism). The observed effect is likely an off-target effect.Investigate potential off-target pathways (e.g., serotonin receptor modulation, cellular stress pathways). Consider using a more specific dopamine receptor antagonist as a control.
Higher toxicity in metabolically active cell lines (e.g., HepG2). Formation of toxic reactive metabolites by cellular enzymes.Co-treat with cytochrome P450 inhibitors. Perform experiments in cell lines with low metabolic activity to confirm.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cells of interest (e.g., SH-SY5Y, HepG2)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO only).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 2: Assessing Reactive Metabolite Formation using Glutathione (GSH) Depletion Assay

This protocol measures the depletion of intracellular glutathione, an indicator of reactive metabolite formation.

Materials:

  • Cells of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • GSH/GSSG-Glo™ Assay kit (or similar)

  • Lysis buffer

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for a predetermined time.

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Measure the levels of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) using a plate reader.

  • Calculate the amount of reduced glutathione (GSH) and determine the GSH/GSSG ratio. A significant decrease in this ratio in this compound-treated cells compared to controls suggests oxidative stress due to reactive metabolite formation.

Signaling Pathways and Workflows

clomacran_pathway cluster_on_target On-Target Effects cluster_off_target Suspected Off-Target Effects Dopamine D2 Receptor Dopamine D2 Receptor Antipsychotic Effect Antipsychotic Effect Dopamine D2 Receptor->Antipsychotic Effect Antagonism Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor->Antipsychotic Effect Antagonism This compound This compound This compound->Dopamine D2 Receptor This compound->Serotonin 5-HT2A Receptor Metabolism (CYP450) Metabolism (CYP450) This compound->Metabolism (CYP450) Reactive Metabolites Reactive Metabolites Metabolism (CYP450)->Reactive Metabolites Cellular Macromolecules Cellular Macromolecules Reactive Metabolites->Cellular Macromolecules Covalent Binding Cellular Stress Cellular Stress Cellular Macromolecules->Cellular Stress Cytotoxicity Cytotoxicity Cellular Stress->Cytotoxicity

Caption: Putative on-target and off-target pathways of this compound.

experimental_workflow Start Start Determine IC50 Determine IC50 Start->Determine IC50 Select Working Concentration Select Working Concentration Determine IC50->Select Working Concentration On-Target Assay On-Target Assay Select Working Concentration->On-Target Assay Off-Target Assay Off-Target Assay Select Working Concentration->Off-Target Assay Analyze Results Analyze Results On-Target Assay->Analyze Results Off-Target Assay->Analyze Results End End Analyze Results->End

Caption: Experimental workflow for assessing this compound effects.

troubleshooting_logic High Cytotoxicity? High Cytotoxicity? Dose Too High? Dose Too High? High Cytotoxicity?->Dose Too High? Yes Re-evaluate Re-evaluate High Cytotoxicity?->Re-evaluate No Metabolism Issue? Metabolism Issue? Dose Too High?->Metabolism Issue? No Lower Concentration Lower Concentration Dose Too High?->Lower Concentration Yes Use CYP Inhibitors Use CYP Inhibitors Metabolism Issue?->Use CYP Inhibitors Yes Metabolism Issue?->Re-evaluate No Lower Concentration->Re-evaluate Use CYP Inhibitors->Re-evaluate

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting Clomacran-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Clomacran-induced hepatotoxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What type of liver injury is typically associated with this compound in humans?

A1: Clinical data from a retrospective study of 30 cases of this compound (clometacin)-induced hepatitis indicate a presentation consistent with autoimmune-like hepatitis.[1] The injury pattern can be a mix of hepatocellular and cholestatic, with the majority of cases showing hepatocellular damage.[1] Key features observed in patients include the presence of antinuclear or anti-smooth muscle antibodies and an association with the HLA B8 antigen, suggesting an immune-mediated mechanism.[1] Histopathological findings range from acute hepatitis to chronic active hepatitis with fibrosis and cirrhosis.[1]

Q2: Since there are no established animal models specifically for this compound, what would be a suitable model to start with?

A2: Given the autoimmune and mixed hepatocellular/cholestatic features of this compound-induced liver injury in humans, a suitable approach would be to adapt existing models of drug-induced autoimmune hepatitis (DIAIH). A potential model could involve the immunization of susceptible mouse strains (e.g., BALB/c) with a liver protein adduct of a reactive metabolite of this compound. This approach has been used to model autoimmune hepatitis induced by other drugs.

Another strategy could be a multi-hit model, where animals are first sensitized with a low dose of an immune stimulant like lipopolysaccharide (LPS) to create a pro-inflammatory environment, followed by the administration of this compound. This may help to unmask the idiosyncratic autoimmune potential of the drug.

Q3: What are the expected biochemical and histopathological findings in an animal model of this compound-induced hepatotoxicity?

A3: Based on human data, you should expect to see elevations in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of hepatocellular injury.[1] An increase in alkaline phosphatase (ALP) and total bilirubin would suggest a cholestatic component.[1] Histopathological examination of the liver would likely reveal portal and lobular inflammation with lymphocyte and plasma cell infiltration, interface hepatitis, and varying degrees of hepatocyte necrosis and apoptosis. In a chronic model, the development of fibrosis and cirrhosis might be observed.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in liver enzyme levels between animals. 1. Inconsistent dosing or administration of this compound. 2. Genetic variability within the animal strain. 3. Differences in gut microbiota composition. 4. Underlying subclinical infections in the animal colony.1. Ensure accurate and consistent dosing techniques (e.g., oral gavage, intraperitoneal injection). 2. Use a highly inbred and well-characterized animal strain. 3. Co-house animals or use littermates to normalize gut microbiota. Consider pre-treating with antibiotics to reduce microbial influence. 4. Ensure a specific-pathogen-free (SPF) environment and screen for common pathogens.
Failure to induce significant liver injury. 1. Insufficient dose or duration of this compound administration. 2. Animal model is resistant to this compound-induced toxicity. 3. Lack of a necessary "second hit" to trigger an immune response. 4. Rapid metabolism and clearance of this compound.1. Perform a dose-ranging study to determine the optimal toxic dose. Increase the duration of treatment. 2. Try a different, more immunologically susceptible mouse strain (e.g., C57BL/6 in addition to BALB/c). 3. Introduce a mild immune challenge, such as a low dose of LPS, prior to or concurrently with this compound administration. 4. Consider using a metabolic inhibitor to increase the bioavailability of this compound or its reactive metabolites.
Observing only hepatocellular or only cholestatic injury, not a mixed pattern. 1. The chosen animal model may favor one type of injury over the other. 2. The dose of this compound may be driving a specific injury pathway.1. For a more pronounced cholestatic component, consider models that interfere with bile acid transport, such as bile duct ligation (BDL) in combination with this compound.[2] 2. Adjust the dose of this compound; lower doses over a longer period may favor a mixed pattern.
Lack of autoimmune features (e.g., no autoantibodies). 1. The animal's immune system is not recognizing this compound or its metabolites as antigenic. 2. Insufficient duration of the experiment for an adaptive immune response to develop.1. Co-administer an adjuvant with this compound to stimulate an immune response. 2. Extend the experimental timeline to allow for the development of autoantibodies. 3. Consider using a model that involves immunization with a drug-protein adduct.[3]
High mortality rate in the experimental group. 1. The dose of this compound is too high, leading to acute toxicity. 2. Severe, fulminant hepatitis is occurring.1. Reduce the dose of this compound and/or shorten the duration of treatment. 2. Implement a humane endpoint protocol and monitor animals closely for signs of distress. Collect samples at earlier time points to capture the onset of injury before it becomes lethal.

Quantitative Data Summary

Table 1: Expected Serum Biomarker Changes in a Rodent Model of this compound-Induced Hepatotoxicity

BiomarkerExpected ChangeRationale
Alanine Aminotransferase (ALT)Significant IncreaseMarker of hepatocellular injury.
Aspartate Aminotransferase (AST)Significant IncreaseMarker of hepatocellular injury.
Alkaline Phosphatase (ALP)Moderate IncreaseMarker of cholestatic injury.
Total BilirubinModerate IncreaseMarker of cholestatic injury and impaired liver function.
Gamma-Glutamyl Transferase (GGT)Moderate IncreaseMarker of cholestatic and biliary injury.
Total IgGIncreaseIndicator of an autoimmune response.
Anti-Nuclear Antibodies (ANA)Positive TiterSpecific marker for autoimmune-like hepatitis.
Anti-Smooth Muscle Antibodies (ASMA)Positive TiterSpecific marker for autoimmune-like hepatitis.

Experimental Protocols

Protocol 1: Induction of Autoimmune-like Hepatitis with this compound in Mice
  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., corn oil or saline).

    • Group 2: this compound alone.

    • Group 3: Lipopolysaccharide (LPS) + Vehicle.

    • Group 4: LPS + this compound.

  • Procedure:

    • On day 0, administer a single intraperitoneal (i.p.) injection of low-dose LPS (e.g., 1 mg/kg) or saline to the respective groups.

    • From day 1 to day 28, administer this compound (dose to be determined by a pilot dose-ranging study, e.g., 50-100 mg/kg) or vehicle daily via oral gavage.

  • Monitoring: Monitor body weight and clinical signs of toxicity daily.

  • Sample Collection:

    • Collect blood via retro-orbital sinus or tail vein at baseline and at weekly intervals for serum biomarker analysis (ALT, AST, ALP, Total Bilirubin, IgG).

    • At the end of the study (day 28), euthanize the animals and collect blood for final biomarker analysis and autoantibody testing (ANA, ASMA).

    • Perfuse the liver with saline and collect sections for histopathological analysis (H&E staining) and immunohistochemistry for immune cell markers (e.g., CD4, CD8, F4/80).

Protocol 2: Histopathological Scoring of Liver Injury
  • Tissue Processing: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm. Stain sections with Hematoxylin and Eosin (H&E).

  • Scoring System: Evaluate liver sections for the following parameters on a scale of 0-4 (0 = absent, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe):

    • Hepatocellular Necrosis: Single-cell or focal necrosis.

    • Lobular Inflammation: Infiltration of inflammatory cells within the liver lobules.

    • Portal Inflammation: Infiltration of inflammatory cells in the portal tracts.

    • Interface Hepatitis (Piecemeal Necrosis): Inflammation and erosion of the limiting plate.

    • Bile Duct Injury/Proliferation: Damage to bile ducts and/or proliferation of bile ductules.

    • Cholestasis: Presence of bile plugs in canaliculi.

  • Fibrosis Staging (if applicable for chronic studies): Use Masson's trichrome or Sirius red staining to assess fibrosis on a scale of 0-4 (0 = no fibrosis, 1 = portal fibrosis, 2 = periportal fibrosis, 3 = bridging fibrosis, 4 = cirrhosis).

Visualizations

Experimental_Workflow cluster_setup Phase 1: Setup and Sensitization cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (1 week) grouping Group Allocation (Control, this compound, LPS, LPS+this compound) acclimatization->grouping sensitization LPS or Saline Injection (Day 0) grouping->sensitization treatment Daily this compound or Vehicle Administration (Days 1-28) sensitization->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring blood_collection Weekly Blood Collection (Biomarkers) treatment->blood_collection euthanasia Euthanasia and Final Sample Collection (Day 28) monitoring->euthanasia serum_analysis Serum Analysis (Biomarkers, Autoantibodies) blood_collection->serum_analysis euthanasia->serum_analysis histo_analysis Histopathology and Immunohistochemistry euthanasia->histo_analysis

Caption: Experimental workflow for inducing and assessing this compound-induced hepatotoxicity.

Signaling_Pathway cluster_initiation Initiation cluster_response Cellular Response and Immune Activation cluster_injury Liver Injury This compound This compound metabolism Hepatic Metabolism (CYP450) This compound->metabolism reactive_metabolite Reactive Metabolite metabolism->reactive_metabolite protein_adducts Protein Adducts reactive_metabolite->protein_adducts stress Oxidative Stress & Mitochondrial Dysfunction reactive_metabolite->stress apc Antigen Presenting Cell (APC) Presents Neoantigen protein_adducts->apc stress->apc DAMPs t_cell T-Cell Activation apc->t_cell immune_attack Immune-Mediated Hepatocyte Attack t_cell->immune_attack hepatocellular Hepatocellular Injury (ALT/AST elevation) immune_attack->hepatocellular cholestatic Cholestatic Injury (ALP/Bilirubin elevation) immune_attack->cholestatic

Caption: Putative signaling pathway for this compound-induced autoimmune hepatotoxicity.

References

Addressing analytical challenges in Clomacran metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges researchers may encounter during the identification of Clomacran metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

A1: Based on its chemical structure as a phenothiazine derivative, this compound is expected to undergo extensive Phase I and Phase II metabolism.[1][2][3]

  • Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups.[1][2] For this compound, this likely includes:

    • Oxidation: N-oxidation of the side chain nitrogen, S-oxidation of the phenothiazine ring sulfur, and hydroxylation of the aromatic rings.

    • N-dealkylation: Removal of the alkyl groups from the side chain nitrogen.

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite, increasing water solubility for excretion.[1][2] Key reactions include:

    • Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites.

    • Sulfation: Conjugation with a sulfate group.

A simplified diagram of these expected pathways is presented below.

G This compound This compound PhaseI Phase I Metabolism (Oxidation, N-dealkylation) This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) PhaseI->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Expected biotransformation pathway for this compound.
Q2: I am having difficulty separating this compound from its potential metabolites using reverse-phase HPLC. What can I do?

A2: Co-elution of structurally similar metabolites is a common challenge in chromatography.[4] Here are some troubleshooting steps:

  • Gradient Optimization:

    • Decrease the initial concentration of the organic solvent in your mobile phase to improve the retention of more polar metabolites.

    • Extend the gradient time to increase the separation window between closely eluting peaks.

  • Mobile Phase Modification:

    • Adjust the pH of the aqueous mobile phase. Since this compound and its metabolites have basic nitrogen atoms, a slight change in pH can alter their ionization state and retention behavior.

    • Try a different organic modifier. If you are using acetonitrile, consider methanol, or vice versa. The different selectivities of these solvents can resolve co-eluting peaks.

  • Column Selection:

    • Switch to a column with a different stationary phase chemistry. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column for alternative selectivity.

    • Use a column with a smaller particle size (e.g., sub-2 µm) for higher resolution, which is a feature of ultra-high-performance liquid chromatography (UHPLC) systems.[4]

Q3: My mass spectrometry data shows several isobaric metabolites (same mass-to-charge ratio). How can I differentiate them?

A3: Differentiating isobaric metabolites is a significant analytical challenge.[5] A combination of chromatographic and mass spectrometric techniques is often necessary.

  • Chromatographic Resolution: As detailed in Q2, optimizing your HPLC method is the first step to chromatographically separate the isomers.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Fragment the isobaric ions and compare their fragmentation patterns. Structural isomers will often yield unique product ions, allowing for their differentiation.[6]

    • Perform MSn experiments (if using an ion trap mass spectrometer) to obtain more detailed fragmentation pathways for structural elucidation.[6]

  • High-Resolution Mass Spectrometry (HRMS): While HRMS may not distinguish isomers on its own, it can confirm the elemental composition of the product ions from MS/MS experiments, providing greater confidence in the structural assignment.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated metabolites, NMR is the gold standard.[7][8][9]

Q4: I suspect the formation of reactive or unstable metabolites of this compound, but I am unable to detect them. How can I identify these transient species?

A4: The detection of reactive metabolites is challenging due to their short half-lives.[10][11][12]

  • Trapping Experiments: Use trapping agents, such as glutathione (GSH) or N-acetylcysteine (NAC), in your in vitro incubations. These agents form stable adducts with reactive metabolites, which can then be readily detected by LC-MS.[13]

  • Electrochemical Generation: Couple an electrochemical cell online with your mass spectrometer. This allows for the controlled generation of oxidative metabolites, mimicking Phase I metabolism, with immediate detection before they can degrade.[10]

  • Rapid Analysis: Minimize the time between sample collection and analysis. Use rapid chromatography methods and ensure samples are kept at low temperatures to reduce degradation.

Troubleshooting Guides

Guide 1: Poor Sensitivity in LC-MS Analysis
Potential Cause Troubleshooting Steps
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample preparation by using solid-phase extraction (SPE) to remove interfering endogenous components.[5]
Suboptimal Ionization Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes.
Inefficient Fragmentation Optimize collision energy for MS/MS experiments to ensure efficient generation of characteristic product ions.
Analyte Degradation Ensure proper sample storage and handling. Use a cooled autosampler.
Guide 2: Ambiguous Structural Elucidation from MS Data
Potential Cause Troubleshooting Steps
Insufficient Fragmentation Increase collision energy or use different fragmentation techniques (e.g., CID, HCD).
Inconclusive Isomer Differentiation Isolate the metabolites using preparative HPLC and analyze by NMR for definitive structural assignment.[8]
Lack of Reference Standards Synthesize suspected metabolites to confirm retention times and fragmentation patterns.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)
  • Incubation: Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Metabolite Profiling
  • LC System: UHPLC system.[4]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Perform full scan MS from m/z 100-1000, followed by data-dependent MS/MS on the most intense ions.

Data Presentation

Table 1: Illustrative Quantitative Data for this compound and its Putative Metabolites in HLM Incubations
Analyte Retention Time (min) Precursor Ion (m/z) Key Fragment Ions (m/z) Relative Abundance at 60 min (%)
This compound12.5333.13258.10, 198.0815
N-desmethyl-Clomacran11.8319.11258.10, 198.0835
This compound N-oxide10.5349.12333.13, 258.1025
Hydroxy-Clomacran11.2349.12274.09, 198.0820
This compound Glucuronide9.8525.16349.125
Table 2: Troubleshooting LC-MS Parameters for Optimal Metabolite Detection
Parameter Initial Setting Optimized Setting Rationale for Change
Collision Energy (V) 2035Increased fragmentation for better structural information.
Capillary Voltage (kV) 3.54.0Improved ionization efficiency.
Gradient Length (min) 1020Better separation of isomeric metabolites.

Visualizations

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Biological Matrix\n(Plasma, Urine, Microsomes) Biological Matrix (Plasma, Urine, Microsomes) Protein Precipitation / SPE Protein Precipitation / SPE Biological Matrix\n(Plasma, Urine, Microsomes)->Protein Precipitation / SPE Supernatant for Analysis Supernatant for Analysis Protein Precipitation / SPE->Supernatant for Analysis LC Separation LC Separation Supernatant for Analysis->LC Separation MS Detection (Full Scan) MS Detection (Full Scan) LC Separation->MS Detection (Full Scan) MS/MS Fragmentation MS/MS Fragmentation MS Detection (Full Scan)->MS/MS Fragmentation Metabolite Profiling Metabolite Profiling MS/MS Fragmentation->Metabolite Profiling Structure Elucidation Structure Elucidation Metabolite Profiling->Structure Elucidation Pathway Mapping Pathway Mapping Structure Elucidation->Pathway Mapping

References

Technical Support Center: Clomacran Administration in Animal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clomacran in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenothiazine derivative and an analogue of chlorpromazine.[1][2] Its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors in the central nervous system.[3] This action is thought to underlie its antipsychotic effects.[2][3] Like other phenothiazines, it may also interact with other receptors, including serotonergic, adrenergic, and muscarinic receptors, which can contribute to its overall pharmacological profile and potential side effects.[3]

Q2: What are the potential therapeutic applications of this compound in animal research?

A2: Given its mechanism as a dopamine D2 antagonist, this compound is primarily investigated in animal models of psychosis and schizophrenia.[1][4] It may be used to study the underlying neurobiology of these disorders and to evaluate the efficacy of novel antipsychotic drugs.

Q3: What are the common adverse effects observed with this compound administration in animals?

A3: While specific data for this compound is limited, adverse effects can be inferred from its similarity to chlorpromazine and other phenothiazines. Potential side effects may include sedation, ataxia (impaired coordination), hypotension (low blood pressure), and in rare cases, hypersensitivity reactions.[5] Researchers should monitor animals for changes in activity levels, motor function, and general well-being.[6]

Q4: How should this compound be prepared for administration?

A4: this compound should be dissolved in a sterile, pharmaceutical-grade vehicle suitable for the chosen route of administration.[6][7] The pH and osmolality of the final solution should be as close to physiological levels as possible to minimize irritation.[8][9] It is crucial to ensure the compound is fully dissolved and the solution is clear before administration.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected Sedation or Ataxia - Dose may be too high. - Individual animal sensitivity. - Interaction with other administered compounds.- Reduce the dosage in subsequent experiments. - Conduct a dose-response study to determine the optimal dose. - Review all administered substances for potential interactions.
Injection Site Reaction (Swelling, Redness) - Irritation from the vehicle or drug. - Improper injection technique. - Contamination of the injection solution.- Ensure the vehicle is non-irritating and the pH is neutral. - Review and refine injection technique to minimize tissue damage.[10] - Prepare solutions under sterile conditions and use sterile needles for each animal.[7]
Variable or Inconsistent Behavioral Effects - Incomplete dissolution of this compound. - Instability of the prepared solution. - Differences in animal strain, age, or sex.- Ensure complete dissolution of the compound before administration. - Prepare fresh solutions for each experiment and protect from light if necessary. - Standardize animal characteristics and report them in the experimental design.
Signs of Dehydration or Reduced Food Intake - Sedative effects of this compound may reduce motivation to eat or drink. - Additives to drinking water or food may have an unpalatable taste.[9]- Monitor food and water intake daily. - Provide supplemental hydration (e.g., subcutaneous fluids) if necessary. - If administering in food or water, ensure it does not significantly alter the taste.[9]

Experimental Protocols

Illustrative Protocol for Oral Gavage Administration in Mice
  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentration.

    • Ensure the solution is homogenous and free of particulates. Prepare fresh on the day of the experiment.

  • Animal Handling and Restraint:

    • Gently restrain the mouse, ensuring a secure but not overly restrictive grip to prevent injury.

  • Gavage Procedure:

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Slowly administer the calculated volume of the this compound solution.

  • Post-Administration Monitoring:

    • Observe the animal for at least one hour post-administration for any immediate adverse effects.

    • Monitor for behavioral changes according to the experimental timeline.

Illustrative Dosage Table for Preclinical Studies
Animal Model Route of Administration Dose Range (mg/kg) Frequency Vehicle
MouseOral (gavage)1 - 10Once daily0.5% Methylcellulose
RatIntraperitoneal (IP)0.5 - 5Once dailySterile Saline

Note: These are starting dose ranges and should be optimized for specific experimental goals through pilot studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis prep_solution Prepare this compound Solution administer_drug Administer this compound prep_solution->administer_drug animal_prep Animal Acclimation animal_prep->administer_drug behavioral_obs Behavioral Observation administer_drug->behavioral_obs data_collection Data Collection behavioral_obs->data_collection data_analysis Data Analysis data_collection->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow for this compound administration.

signaling_pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: Postulated signaling pathway of this compound via D2 receptor antagonism.

References

Technical Support Center: Enhancing the Specificity of Clomacran Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Clomacran binding assays. Given that this compound is an analogue of chlorpromazine, this guide infers its likely binding targets and provides strategies to enhance assay specificity and address common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What are the likely primary binding targets of this compound?

A1: While specific binding affinity data for this compound is not extensively available in public literature, its structural and functional similarity to chlorpromazine, a first-generation antipsychotic, suggests that its primary binding targets are likely dopamine and serotonin receptors. A meta-analysis has indicated that this compound may have greater efficacy than chlorpromazine, suggesting it interacts with these targets with significant affinity. The primary targets are likely to include Dopamine D2-like receptors and Serotonin 5-HT2A receptors.

Q2: Why am I observing high non-specific binding in my this compound radioligand binding assay?

A2: High non-specific binding (NSB) can obscure the specific binding signal and is a common issue in radioligand binding assays. For a hydrophobic molecule like this compound, this can be particularly prevalent. Potential causes include:

  • Radioligand Issues: The radioligand may be of insufficient purity or may be prone to sticking to non-target surfaces.

  • Tissue/Cell Preparation: Using too high a concentration of membrane protein can increase NSB.

  • Assay Conditions: Suboptimal incubation time, temperature, or buffer composition can contribute to high NSB.

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest concentration of the radioligand used. If NSB is higher than this, it can be difficult to obtain high-quality, reproducible data.

Q4: How can I reduce non-specific binding?

A4: Several strategies can be employed to reduce NSB:

  • Optimize Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).

  • Adjust Protein Concentration: Titrate the amount of membrane protein to find the optimal balance between a robust specific binding signal and low NSB. A typical starting point is 100-500 µg of membrane protein.

  • Modify Assay Buffer: Including bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the filter and other surfaces.

  • Optimize Washing Steps: Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

Q5: Should I use this compound itself to determine non-specific binding?

A5: While using unlabeled this compound is an option, it is often preferable to use a chemically distinct compound that binds to the same receptor to define non-specific binding. This can help to avoid potential artifacts. However, in the absence of a well-characterized alternative, a high concentration of unlabeled this compound is the standard approach.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your this compound binding assays.

Issue Potential Cause Recommended Solution
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high.1. Perform a saturation binding experiment to determine the Kd of your radioligand and use a concentration at or below the Kd.
2. Excessive membrane protein concentration.2. Titrate the membrane protein concentration to find the lowest amount that gives a reliable specific binding signal.
3. Hydrophobic nature of this compound or the radioligand.3. Add a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the assay buffer to reduce non-specific interactions.
4. Inadequate washing.4. Increase the number and/or volume of washes with ice-cold wash buffer. Ensure rapid filtration.
5. Filter binding.5. Pre-soak filters in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce radioligand binding to the filter.
Low or No Specific Binding 1. Inactive receptor preparation.1. Ensure proper preparation and storage of cell membranes or tissues to maintain receptor integrity.
2. Incorrect radioligand concentration.2. Verify the concentration and specific activity of your radioligand stock.
3. Suboptimal assay conditions.3. Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.
4. Issues with the competing ligand for NSB determination.4. Ensure the unlabeled ligand used to define NSB has a high affinity for the target receptor and is used at a sufficiently high concentration.
Poor Reproducibility 1. Inconsistent pipetting or reagent addition.1. Use calibrated pipettes and ensure consistent technique. Prepare master mixes for reagents where possible.
2. Variability in membrane preparation.2. Standardize the membrane preparation protocol and ensure homogeneity of the membrane suspension.
3. Fluctuations in incubation temperature.3. Use a temperature-controlled incubator or water bath and allow all reagents to equilibrate to the correct temperature before starting the assay.
4. Inconsistent washing procedure.4. Automate the washing step if possible, or ensure a consistent and rapid manual washing technique for all samples.

Comparative Binding Profile

Receptor Family Likely Target Known Effect of Chlorpromazine Implication for this compound Assays
Dopamine Receptors D2-like (D2, D3, D4)AntagonistCompetition binding assays using a D2-like receptor radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) are appropriate.
Serotonin Receptors 5-HT2AAntagonistCompetition binding assays using a 5-HT2A receptor radioligand (e.g., [3H]-Ketanserin) can be used to determine affinity.
Adrenergic Receptors α1-adrenergicAntagonistPotential for off-target binding; may need to be assessed in selectivity profiling.
Histamine Receptors H1AntagonistAnother potential off-target to consider in specificity assays.
Muscarinic Receptors M1-M5AntagonistContributes to the side-effect profile and should be considered for off-target screening.

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand to its receptor in a given tissue or cell preparation.

Materials:

  • Cell membranes or tissue homogenate expressing the target receptor.

  • Radioligand specific for the target receptor.

  • Unlabeled ligand for the determination of non-specific binding.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well plates.

  • Glass fiber filters (pre-treated with 0.3% PEI).

  • Cell harvester and vacuum filtration system.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for each concentration of radioligand. Include triplicate wells for total binding and non-specific binding at each concentration.

  • Reagent Preparation:

    • Dilute the radioligand to a range of concentrations (typically 8-12 concentrations) spanning from approximately 0.1 x Kd to 10 x Kd.

    • Prepare a high concentration of the unlabeled ligand (at least 100-fold higher than its Kd) for determining non-specific binding.

  • Assay Incubation:

    • To the "Total Binding" wells, add 50 µL of assay buffer.

    • To the "Non-Specific Binding" wells, add 50 µL of the high concentration unlabeled ligand.

    • Add 50 µL of the appropriate radioligand concentration to each well.

    • Add 150 µL of the membrane preparation (e.g., 100-500 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled compound (like this compound) for a receptor by measuring its ability to compete with a radioligand for binding.

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled test compound (this compound).

Procedure:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for each concentration of the unlabeled test compound. Include triplicate wells for total binding (no competitor) and non-specific binding.

  • Reagent Preparation:

    • Prepare a series of dilutions of the unlabeled test compound (this compound) spanning a wide concentration range (e.g., 10^-11 M to 10^-5 M).

    • Prepare the radioligand at a single concentration, typically at or below its Kd.

    • Prepare a high concentration of a standard unlabeled ligand for determining non-specific binding.

  • Assay Incubation:

    • To the "Total Binding" wells, add 50 µL of assay buffer.

    • To the "Non-Specific Binding" wells, add 50 µL of the high concentration standard unlabeled ligand.

    • To the experimental wells, add 50 µL of the corresponding concentration of the unlabeled test compound (this compound).

    • Add 50 µL of the radioligand to all wells.

    • Add 150 µL of the membrane preparation to each well.

  • Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Membranes/Cells) Incubation Incubation (Binding Equilibrium) Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Unlabeled) Ligand_Prep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Curve_Fitting Non-linear Regression Calc_Specific_Binding->Curve_Fitting Determine_Parameters Determine Kd, Bmax, Ki Curve_Fitting->Determine_Parameters troubleshooting_workflow Start High Non-Specific Binding? Check_Radioligand Check Radioligand Conc. (Is it > Kd?) Start->Check_Radioligand Yes Success Problem Resolved Start->Success No Lower_Radioligand Lower Radioligand Conc. Check_Radioligand->Lower_Radioligand Yes Check_Protein Check Protein Conc. Check_Radioligand->Check_Protein No Lower_Radioligand->Success Titrate_Protein Titrate Protein Down Check_Protein->Titrate_Protein Too High Check_Buffer Check Assay Buffer Check_Protein->Check_Buffer Optimal Titrate_Protein->Success Add_BSA Add BSA to Buffer Check_Buffer->Add_BSA No BSA Check_Washing Review Washing Steps Check_Buffer->Check_Washing BSA Present Add_BSA->Success Optimize_Washing Increase Wash Volume/Number Check_Washing->Optimize_Washing Suboptimal Optimize_Washing->Success

Validation & Comparative

A Comparative Efficacy Analysis: Clomacran and First-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antipsychotic drug development has evolved significantly since the advent of the first-generation antipsychotics (FGAs) in the 1950s.[1] These typical antipsychotics, exemplified by chlorpromazine and haloperidol, revolutionized the treatment of schizophrenia and other psychotic disorders.[1] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This guide provides a comparative analysis of Clomacran, a tricyclic antipsychotic of the acridine series developed in the 1970s, and the broader class of first-generation antipsychotics. While this compound was later withdrawn from the market due to hepatotoxicity, a retrospective examination of its efficacy in comparison to FGAs offers valuable insights for researchers in the ongoing quest for more effective and safer antipsychotic agents. A meta-analysis has suggested that this compound may be more efficacious than chlorpromazine in the treatment of schizophrenia.[3]

Mechanism of Action: A Tale of Two Dopamine Antagonists

First-generation antipsychotics exert their therapeutic effects primarily through the blockade of dopamine D2 receptors.[2][4][5] This action is most pronounced in the mesolimbic pathway, where it is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] However, this D2 receptor antagonism is not selective and also affects other dopamine pathways, leading to a range of side effects. Blockade of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal symptoms (EPS), while effects on the tuberoinfundibular pathway can lead to hyperprolactinemia.[2]

While specific receptor binding affinity data for this compound is not extensively available in contemporary literature due to its withdrawal from the market, its structural analogy to chlorpromazine and its classification as a "tranquilizing agent" suggest a similar, if not identical, primary mechanism of action centered on dopamine D2 receptor antagonism.[6] The observed differences in efficacy and side effect profiles between this compound and other FGAs may stem from variations in their affinity for the D2 receptor, as well as potential interactions with other neurotransmitter systems, a characteristic that foreshadowed the development of atypical antipsychotics.

Signaling Pathways

cluster_FGA First-Generation Antipsychotics (FGAs) cluster_this compound This compound (Presumed) FGA FGAs (e.g., Chlorpromazine, Haloperidol) D2_Receptor_FGA Dopamine D2 Receptor FGA->D2_Receptor_FGA Antagonism Mesolimbic_Pathway_FGA Mesolimbic Pathway D2_Receptor_FGA->Mesolimbic_Pathway_FGA Blockade Nigrostriatal_Pathway_FGA Nigrostriatal Pathway D2_Receptor_FGA->Nigrostriatal_Pathway_FGA Blockade Positive_Symptoms_FGA ↓ Positive Symptoms Mesolimbic_Pathway_FGA->Positive_Symptoms_FGA EPS_FGA ↑ Extrapyramidal Symptoms Nigrostriatal_Pathway_FGA->EPS_FGA This compound This compound D2_Receptor_this compound Dopamine D2 Receptor This compound->D2_Receptor_this compound Antagonism (Presumed) Other_Receptors Other Receptors? (e.g., Serotonergic, Adrenergic) This compound->Other_Receptors ? Side_Effects_this compound Side Effect Profile (incl. Hepatotoxicity) This compound->Side_Effects_this compound Mesolimbic_Pathway_this compound Mesolimbic Pathway D2_Receptor_this compound->Mesolimbic_Pathway_this compound Blockade Positive_Symptoms_this compound ↓ Positive Symptoms Mesolimbic_Pathway_this compound->Positive_Symptoms_this compound

Caption: Presumed signaling pathways of FGAs and this compound.

Comparative Efficacy Data

Direct, head-to-head clinical trial data for this compound is scarce in modern databases. However, a systematic review and meta-analysis of randomized controlled trials (RCTs) comparing chlorpromazine to other antipsychotics found this compound to be more efficacious in the primary outcome of treatment response.[3] For the broader class of first-generation antipsychotics, their efficacy is well-established, though generally considered to be similar across different agents when administered in equivalent doses.[7]

Drug Class/AgentComparatorKey Efficacy FindingsCitation(s)
This compound ChlorpromazineMore efficacious in treatment response (based on meta-analysis).[3]
First-Generation Antipsychotics PlaceboConsistently superior in suppressing psychotic symptoms.
First-Generation Antipsychotics Other First-Generation AntipsychoticsLittle to no difference in efficacy among different FGAs.[7]

Experimental Protocols

The methodologies of the clinical trials conducted in the 1970s for drugs like this compound were foundational to modern clinical trial design. These studies typically involved hospitalized patients with a diagnosis of schizophrenia and utilized rating scales to assess changes in symptoms over a defined treatment period.

Key Methodological Components of Historical Antipsychotic Trials:
  • Study Design: Randomized, double-blind, controlled trials were the gold standard. Patients would be randomly assigned to receive either the investigational drug (e.g., this compound) or a comparator (e.g., chlorpromazine or placebo).

  • Patient Population: Inclusion criteria typically focused on patients with a clear diagnosis of schizophrenia, often requiring a certain duration of illness and severity of symptoms. Exclusion criteria would often include significant medical comorbidities.

  • Dosage and Administration: Dosages were often flexible and adjusted based on clinical response and tolerability.

  • Efficacy Assessment: Clinical efficacy was primarily measured using standardized rating scales administered by trained clinicians. Common scales included:

    • Brief Psychiatric Rating Scale (BPRS): An 18-item scale that assesses various psychiatric symptoms, including those associated with psychosis.

    • Clinical Global Impression (CGI) scale: A clinician-rated scale that provides a summary of the patient's overall severity of illness and improvement over time.

  • Safety and Tolerability Assessment: This involved monitoring vital signs, laboratory tests (including liver function tests), and the emergence of adverse events, particularly extrapyramidal symptoms.

Experimental Workflow

Patient_Screening Patient Screening and Informed Consent Baseline_Assessment Baseline Assessment (BPRS, CGI, etc.) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Clomacran_Arm This compound Treatment Arm Randomization->Clomacran_Arm FGA_Arm FGA (e.g., Chlorpromazine) Treatment Arm Randomization->FGA_Arm Follow_Up_Assessments Follow-up Assessments (Weekly/Bi-weekly) Clomacran_Arm->Follow_Up_Assessments FGA_Arm->Follow_Up_Assessments Data_Analysis Data Analysis (Statistical Comparison of Outcomes) Follow_Up_Assessments->Data_Analysis Endpoint End of Study Data_Analysis->Endpoint

Caption: Typical experimental workflow for a comparative antipsychotic trial.

Conclusion and Future Directions

The available evidence, though limited by modern standards, suggests that this compound was an efficacious antipsychotic, potentially with a superior efficacy profile to chlorpromazine. Its withdrawal due to hepatotoxicity underscores the critical importance of safety in drug development. For researchers today, the story of this compound serves as a reminder of the therapeutic potential that may lie in older, discontinued compounds and the necessity of exploring novel chemical scaffolds. A deeper understanding of the structure-activity relationships of the acridine class of antipsychotics could inform the design of new molecules with improved efficacy and a more favorable safety profile. Further research into the precise receptor binding profile of this compound, should the compound become available for in vitro studies, could provide valuable insights into the nuances of antipsychotic action and guide the development of the next generation of treatments for psychotic disorders.

References

A Preclinical Comparative Analysis of Clomacran and Chlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of clomacran and chlorpromazine, two antipsychotic agents. While both share structural similarities, their preclinical profiles exhibit distinctions relevant to their potential therapeutic effects and side-effect liabilities. This document synthesizes available preclinical data to offer a comparative perspective on their mechanisms of action, efficacy in predictive models of psychosis, and safety profiles.

Mechanism of Action: A Tale of Two Scaffolds

Chlorpromazine, a phenothiazine derivative, was the first clinically used antipsychotic. Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. However, its broad pharmacological profile includes interactions with a variety of other neurotransmitter systems, which contributes to both its therapeutic effects and its side-effect profile. Chlorpromazine also acts as an antagonist at serotonergic (5-HT2A), histaminergic (H1), adrenergic (α1), and muscarinic (M1) receptors.[1][2] This multi-receptor activity underlies its sedative, antiemetic, and autonomic side effects.[2]

This compound is described as a chlorpromazine analogue belonging to the acridane series.[3] While specific preclinical binding data for this compound is not extensively available in the public domain, its structural similarity to chlorpromazine suggests a likely interaction with dopamine receptors. Clinical findings have indicated its therapeutic effectiveness in schizophrenic patients, implying a mechanism of action relevant to psychotic disorders.[3]

The primary mechanism of action for typical antipsychotics like chlorpromazine involves the blockade of the dopamine D2 receptor. This action interferes with the downstream signaling cascade, leading to a reduction in psychotic symptoms. The accompanying blockade of 5-HT2A receptors is a feature shared with some atypical antipsychotics and is thought to potentially mitigate some of the extrapyramidal side effects associated with potent D2 antagonism.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gαi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Response Cellular Response (Reduced Neuronal Excitability) cAMP->Response Chlorpromazine Chlorpromazine Chlorpromazine->D2_Receptor Blocks This compound This compound (Presumed D2 Antagonist) This compound->D2_Receptor Blocks (Presumed)

Diagram of the presumed primary signaling pathway for Chlorpromazine and this compound.

Quantitative Comparison of Preclinical Data

A direct quantitative comparison is hampered by the limited availability of public preclinical data for this compound. The following tables summarize the well-documented preclinical profile of chlorpromazine.

Table 1: Receptor Binding Affinities (Ki, nM) for Chlorpromazine

ReceptorBinding Affinity (Ki, nM)
Dopamine D2Varies by study
Serotonin 5-HT2AVaries by study
Histamine H1High Affinity
Adrenergic α1High Affinity
Muscarinic M1Moderate Affinity

Note: Specific Ki values for chlorpromazine can vary across different studies and experimental conditions. The table reflects the general affinity profile.

Table 2: Preclinical Efficacy and Side-Effect Profile of Chlorpromazine

Preclinical ModelParameterResult for Chlorpromazine
Conditioned Avoidance ResponseEfficacy (ED50)Effective in suppressing avoidance behavior
Catalepsy InductionSide-Effect Liability (ED50)Induces catalepsy at therapeutic doses[4][5]

Note: ED50 values are dependent on the specific experimental protocol, species, and route of administration.

Experimental Protocols

The CAR paradigm is a widely used preclinical model to predict the antipsychotic efficacy of a compound.[6]

Objective: To assess the ability of a drug to selectively block a learned avoidance response without impairing the ability to escape an aversive stimulus.

Methodology:

  • Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric shock. An auditory or visual conditioned stimulus (CS), such as a tone or light, is presented.

  • Training: A rodent is placed in the shuttle box. The CS is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered, and the animal can terminate the shock by moving to the other compartment (escape response).

  • Testing: After stable avoidance behavior is established, animals are treated with the test compound (e.g., chlorpromazine or this compound) or vehicle.

  • Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A compound with antipsychotic potential will significantly decrease the number of avoidance responses at doses that do not affect the escape response.[1]

cluster_setup Setup & Training cluster_testing Testing Phase cluster_analysis Data Analysis A1 Animal Acclimation A2 Shuttle Box Training: CS (Tone/Light) -> US (Shock) A1->A2 A3 Establish Stable Avoidance Behavior A2->A3 B1 Random Assignment to Treatment Groups A3->B1 B2 Drug Administration (e.g., Chlorpromazine, Vehicle) B1->B2 B3 CAR Testing Session B2->B3 C1 Record: - Avoidance Responses - Escape Responses - Escape Failures B3->C1 C2 Statistical Analysis: Compare Drug vs. Vehicle C1->C2 C3 Determine ED50 for Avoidance Suppression C2->C3

Workflow of a typical Conditioned Avoidance Response experiment.

Catalepsy in rodents is considered a preclinical model for extrapyramidal side effects (EPS) observed in humans.[4][7]

Objective: To measure the propensity of a drug to induce a state of motor immobility.

Methodology:

  • Apparatus: A horizontal bar raised a few centimeters from a surface.

  • Procedure: Following drug administration, a rodent's forepaws are gently placed on the bar.

  • Measurement: The time it takes for the animal to remove both forepaws from the bar is recorded. A predetermined cutoff time (e.g., 180 seconds) is typically used.

  • Data Analysis: The latency to descend is measured at several time points after drug administration. The dose required to produce catalepsy in 50% of the animals (ED50) can be calculated.[8]

Summary and Conclusion

Chlorpromazine has a well-characterized preclinical profile as a multi-receptor antagonist with robust effects in models predictive of antipsychotic efficacy and extrapyramidal side effects.[4][5] Its action in the conditioned avoidance response paradigm and its tendency to induce catalepsy are consistent with its clinical profile as a first-generation antipsychotic.

Due to a lack of publicly available preclinical data, a detailed quantitative comparison with this compound is not possible at this time. As a structural analogue of chlorpromazine, it is plausible that this compound shares a dopamine D2 receptor antagonist mechanism. However, without specific binding affinity data and in vivo pharmacological studies, its relative potency, efficacy, and side-effect liability in preclinical models remain to be fully elucidated. Further research is required to delineate the preclinical pharmacological profile of this compound to better understand its therapeutic potential in relation to established antipsychotics like chlorpromazine.

References

Comparative Analysis of Clomacran and Other Dihydroacridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Clomacran and other dihydroacridine derivatives for researchers, scientists, and drug development professionals. The information is compiled from publicly available scientific literature.

Introduction to Dihydroacridines

Dihydroacridines are a class of heterocyclic compounds based on the acridine tricyclic ring system, with a partially saturated central ring. This structural motif has proven to be a versatile scaffold for the development of pharmacologically active agents across different therapeutic areas. While acridine derivatives are well-known for their ability to intercalate with DNA, leading to anticancer and antimicrobial properties, dihydroacridine derivatives have shown a broader range of activities, including antipsychotic and targeted anticancer effects.[1][2]

This guide focuses on a comparative analysis of this compound, a dihydroacridine derivative formerly used as an antipsychotic, and other dihydroacridines with distinct pharmacological profiles.

Comparative Pharmacological Profiles

This compound: An Antipsychotic Dihydroacridine

This compound, a chlorpromazine analogue of the acridane series, was developed for the treatment of schizophrenia.[3] Clinical studies in the 1970s demonstrated its therapeutic effectiveness in newly admitted schizophrenic patients.[3][4] A meta-analysis in 2014, which challenged the dogma of equal efficacy among antipsychotic drugs, found this compound to be more efficacious than the benchmark first-generation antipsychotic, chlorpromazine, in the treatment of schizophrenia.[5][6]

The primary mechanism of action of typical antipsychotics like chlorpromazine, and by extension this compound, is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8] This blockade is believed to be responsible for the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.[7]

Despite its efficacy, this compound was withdrawn from the market due to concerns about drug-induced liver injury.[9] The precise mechanisms underlying this hepatotoxicity are not well-documented in the readily available literature but are generally thought to involve the formation of reactive metabolites that can lead to cellular stress and immune-mediated responses.[9][10]

Other Dihydroacridine Derivatives: A Shift Towards Oncology

More recent research into dihydroacridine derivatives has largely shifted towards oncology, with a focus on developing targeted therapies. A notable example is the novel dihydroacridine derivative LHT-17-19, which has demonstrated promising anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR).[4][11][12]

Unlike the broad dopamine receptor antagonism of this compound, LHT-17-19 exhibits a targeted mechanism of action. It forms a stable inhibitory complex with the kinase domain of EGFR, thereby inhibiting its signaling pathway, which is often dysregulated in various cancers.[4][11] This targeted approach aims to provide greater selectivity for cancer cells while minimizing off-target effects.

Quantitative Data Comparison

Table 1: Comparative In Vitro Activity of Dihydroacridine Derivatives and Chlorpromazine

CompoundTargetAssay TypeMetricValueReference(s)
LHT-17-19 EGFR-expressing gastric cancer cellsCytotoxicity Assay (MTT)IC500.32 µM (95% CI: 0.11–0.54 µM)[4][11]
LHT-17-19 EGFR-expressing breast cancer PDOsGrowth Inhibition Assay (MTS)GI5016.25 µM (95% CI: 4.44–28.04 µM)[4][11]
Chlorpromazine Dopamine D2 ReceptorRadioligand Binding AssayKi~1-10 nM (Typical Range)[13][14]
This compound Dopamine D2 ReceptorRadioligand Binding AssayKiNot Available-

PDO: Patient-Derived Organoid

Experimental Protocols

Detailed experimental protocols for the clinical trials involving this compound are not available in modern literature. However, standardized methodologies for key assays used in the characterization of similar compounds are described below.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a compound to dopamine D2 receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][12][15]

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines a common method for assessing the effect of a compound on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Hs746T human gastric cancer cells).

  • Cell culture medium and supplements.

  • Test compound (e.g., LHT-17-19).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.[11][12]

Signaling Pathways and Mechanisms of Action

This compound and the Dopamine Hypothesis of Schizophrenia

The therapeutic effect of this compound in schizophrenia is primarily attributed to its antagonism of dopamine D2 receptors. This aligns with the dopamine hypothesis of schizophrenia, which postulates that an overactivity of dopaminergic pathways in the mesolimbic area of the brain contributes to the positive symptoms of the disorder.[7][14] By blocking these receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating psychosis.

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling_Cascade Psychotic_Symptoms Psychotic Symptoms Signaling_Cascade->Psychotic_Symptoms This compound This compound This compound->D2_Receptor Antagonizes

Caption: Dopaminergic signaling and the antagonistic action of this compound.

Dihydroacridines in Cancer and EGFR Signaling

In contrast, the anticancer dihydroacridine LHT-17-19 targets the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. LHT-17-19 inhibits this pathway by blocking the kinase activity of EGFR.

dot

EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation LHT_17_19 LHT-17-19 LHT_17_19->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by LHT-17-19.

Conclusion

The dihydroacridine scaffold has demonstrated significant therapeutic potential, albeit in diverse pharmacological areas. This compound, as an early example, highlighted the utility of this chemical class in targeting the central nervous system for the treatment of psychosis. However, its clinical use was curtailed by safety concerns.

Contemporary research has successfully repurposed the dihydroacridine core to develop targeted anticancer agents like LHT-17-19. This evolution from a broad CNS-acting agent to a specific molecularly targeted drug underscores the adaptability of the dihydroacridine structure.

For researchers in drug development, the story of this compound and the emergence of newer dihydroacridines offer several key takeaways:

  • The dihydroacridine scaffold is a privileged structure with the potential for diverse biological activities.

  • Early-generation drugs, even if discontinued, can provide valuable insights into structure-activity relationships.

  • A thorough understanding of a compound's off-target effects and potential for metabolic activation is crucial for ensuring drug safety.

  • The principles of targeted drug design can be effectively applied to older chemical scaffolds to generate novel therapeutic agents with improved safety and efficacy profiles.

Future research in this area could focus on synthesizing and screening new dihydroacridine libraries to identify compounds with improved therapeutic indices for both CNS disorders and oncology, as well as exploring their potential in other disease areas. A deeper investigation into the mechanisms of this compound-induced hepatotoxicity could also inform the design of safer drugs in the future.

References

Validating the Mechanism of Clomacran-Induced Hepatotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomacran, a tricyclic compound formerly used as an antipsychotic and antipruritic agent, has been associated with a significant risk of drug-induced liver injury (DILI), leading to its withdrawal from the market. While the precise molecular mechanisms underlying this compound-induced hepatotoxicity have not been extensively validated through direct experimental studies, its structural similarity to other tricyclic antidepressants known to cause liver damage provides a framework for a proposed mechanism. This guide synthesizes the current understanding of DILI associated with this class of compounds and presents a comparative analysis with amitriptyline, a structurally related tricyclic antidepressant for which experimental hepatotoxicity data are available. The guide outlines key experimental protocols and visualizes the proposed signaling pathways to facilitate further research into validating the hepatotoxic mechanisms of this compound.

Proposed Mechanism of this compound-Induced Hepatotoxicity

The hepatotoxicity of many tricyclic compounds is often idiosyncratic and multifactorial, frequently implicating the formation of reactive metabolites, mitochondrial dysfunction, and the induction of oxidative stress.[1][2][3] Given the lack of specific studies on this compound, a proposed mechanism can be inferred from research on analogous compounds like amitriptyline and imipramine.[1][2][3][4]

The proposed pathway begins with the metabolism of this compound in the liver, primarily by cytochrome P450 (CYP450) enzymes. This process can generate chemically reactive metabolites. These metabolites can cause direct cellular damage through several mechanisms:

  • Covalent Binding: Reactive metabolites can form adducts with cellular macromolecules, including proteins and nucleic acids, leading to cellular dysfunction and triggering an immune response.

  • Depletion of Glutathione (GSH): The conjugation of reactive metabolites with glutathione, a key cellular antioxidant, can deplete cellular GSH stores, rendering hepatocytes more susceptible to oxidative stress.[3]

  • Mitochondrial Injury: Tricyclic compounds and their metabolites can directly target mitochondria, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), inhibition of the electron transport chain, and decreased ATP production.[3][5]

  • Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS). The overproduction of ROS, coupled with GSH depletion, leads to oxidative stress, causing damage to lipids (lipid peroxidation), proteins, and DNA, ultimately culminating in hepatocellular injury and cell death.[3][5]

Comparative Analysis: this compound vs. Amitriptyline

Due to the absence of specific experimental data for this compound, this section presents data from a study on amitriptyline-induced toxicity in isolated rat hepatocytes as a surrogate for comparison.[3][5] These data illustrate the typical cytotoxic effects observed with hepatotoxic tricyclic antidepressants.

Quantitative Data on Hepatocellular Toxicity

The following table summarizes the dose-dependent effects of amitriptyline on key markers of hepatotoxicity in isolated rat hepatocytes.

ParameterControlAmitriptyline (Low Dose)Amitriptyline (High Dose)
Cell Viability (%) 1007540
Reactive Oxygen Species (ROS) Formation (Fold Increase) 1.02.55.0
Lipid Peroxidation (Fold Increase) 1.02.04.5
Mitochondrial Membrane Potential (ΔΨm) (% of Control) 1006025
Glutathione (GSH) Content (% of Control) 1006530

Data are hypothetical and based on trends reported in literature for amitriptyline to illustrate the comparative effects.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess drug-induced hepatotoxicity, based on protocols described for testing tricyclic antidepressants.[3][5]

Isolation of Rat Hepatocytes

Primary hepatocytes are isolated from rat livers using a two-step collagenase perfusion technique. The liver is first perfused with a calcium-free buffer to loosen cell-cell junctions, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix. The resulting cell suspension is filtered and purified by centrifugation to obtain a viable hepatocyte population.

Cell Viability Assay (MTT Assay)

Hepatocytes are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound, amitriptyline) for a specified duration. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Measurement of Reactive Oxygen Species (ROS) Formation

Intracellular ROS levels are determined using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Hepatocytes are treated with the test compound and then incubated with DCFH-DA. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Assessment of Lipid Peroxidation

Lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. Following treatment with the test compound, cell lysates are mixed with thiobarbituric acid (TBA) and heated. The MDA-TBA adduct is then measured spectrophotometrically at 532 nm.

Determination of Mitochondrial Membrane Potential (ΔΨm)

Changes in ΔΨm are assessed using a cationic fluorescent dye such as rhodamine 123 or JC-1. In healthy cells, these dyes accumulate in the mitochondria due to the negative mitochondrial membrane potential. Upon mitochondrial depolarization, the dyes are released into the cytoplasm, leading to a decrease in mitochondrial fluorescence. Hepatocytes are treated with the test compound and then stained with the fluorescent dye. The fluorescence intensity is analyzed by flow cytometry or fluorescence microscopy.

Quantification of Glutathione (GSH) Content

Cellular GSH levels are measured using a commercially available GSH assay kit. The assay is typically based on the reaction of GSH with a chromogenic reagent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.

Visualizing the Mechanisms of Hepatotoxicity

The following diagrams illustrate the proposed signaling pathways and experimental workflows for validating this compound-induced hepatotoxicity.

G cluster_0 Proposed Signaling Pathway of this compound-Induced Hepatotoxicity cluster_1 Cellular Targets & Responses This compound This compound CYP450 CYP450 Metabolism This compound->CYP450 ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion Covalent_Binding Covalent Binding to Proteins ReactiveMetabolites->Covalent_Binding Mitochondrial_Dysfunction Mitochondrial Dysfunction ReactiveMetabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) GSH_Depletion->Oxidative_Stress Hepatocellular_Injury Hepatocellular Injury & Cell Death Covalent_Binding->Hepatocellular_Injury Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Hepatocellular_Injury

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

G cluster_0 Experimental Workflow for Assessing Hepatotoxicity cluster_1 Cytotoxicity & Mechanistic Assays Hepatocyte_Isolation Isolate Primary Hepatocytes Cell_Culture Culture & Treat with This compound / Comparators Hepatocyte_Isolation->Cell_Culture MTT Cell Viability (MTT) Cell_Culture->MTT ROS ROS Production (DCFH-DA) Cell_Culture->ROS Lipid_Peroxidation Lipid Peroxidation (TBARS) Cell_Culture->Lipid_Peroxidation MMP Mitochondrial Potential (JC-1) Cell_Culture->MMP GSH GSH Content Cell_Culture->GSH Data_Analysis Data Analysis & Comparison MTT->Data_Analysis ROS->Data_Analysis Lipid_Peroxidation->Data_Analysis MMP->Data_Analysis GSH->Data_Analysis

Caption: Workflow for in vitro hepatotoxicity assessment.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of this compound-induced hepatotoxicity is lacking, the available data for structurally similar tricyclic antidepressants, such as amitriptyline, strongly suggest a mechanism involving metabolic activation to reactive species, leading to mitochondrial dysfunction and oxidative stress. The experimental protocols and proposed pathways outlined in this guide provide a robust framework for future in vitro and in vivo studies aimed at definitively validating the hepatotoxic mechanisms of this compound. Such studies are crucial for a comprehensive understanding of the risks associated with this class of compounds and for the development of safer therapeutic alternatives. Further research should focus on identifying the specific reactive metabolites of this compound and elucidating the precise molecular targets within the mitochondria.

References

A Comparative Guide to the Neuroleptic Receptor Cross-Reactivity of Clomacran and Selected Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroleptic receptor binding profiles of the dihydroacridine antipsychotic, clomacran, and three other well-characterized neuroleptic agents: chlorpromazine, haloperidol, and clozapine.

Disclaimer: this compound was withdrawn from the market in the 1980s due to liver toxicity.[1][2] Consequently, comprehensive quantitative receptor binding data for this compound, equivalent to that available for currently marketed drugs, is scarce in the published literature. This guide, therefore, presents a qualitative assessment of this compound's expected profile based on its structural similarity to chlorpromazine and its historical clinical use, alongside detailed quantitative data for the comparator drugs.

Introduction to this compound

This compound is a tricyclic antipsychotic of the dihydroacridine class, structurally analogous to the phenothiazine antipsychotic, chlorpromazine.[3] It was developed by Smith, Kline & French in the 1970s and was clinically used for the treatment of schizophrenia.[3][4] As a chlorpromazine analogue, its mechanism of action is presumed to involve the blockade of dopamine receptors, a common feature of first-generation antipsychotics.[5][6] However, without specific binding studies, its precise affinity for and cross-reactivity with other neuroleptic receptors, such as serotonin, adrenergic, cholinergic, and histamine receptors, remains unquantified in publicly accessible records.

Comparative Receptor Binding Profiles

The following tables summarize the in vitro binding affinities (Ki values in nM) of chlorpromazine, haloperidol, and clozapine for a range of neuroleptic receptors. Lower Ki values indicate higher binding affinity. This data has been compiled from various radioligand binding assays.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

ReceptorChlorpromazineHaloperidolClozapine
D1 9.62085
D2 1.01.212.6
D3 2.50.74.9
D4 0.92.49.2
D5 134.8130

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

ReceptorChlorpromazineHaloperidolClozapine
5-HT1A 16313170
5-HT2A 2.53.65.4
5-HT2C 102209.6
5-HT3 >10,000>10,0001.9
5-HT6 1301,1006.9
5-HT7 1621023

Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)

ReceptorChlorpromazineHaloperidolClozapine
α1A 1.85.07.0
α1B 2.2-4.0
α2A 1313013
α2B 10-21
α2C 10-13
β1 1,1002,5002,400
β2 1,400>10,0003,800

Table 4: Cholinergic and Histamine Receptor Binding Affinities (Ki, nM)

ReceptorChlorpromazineHaloperidolClozapine
M1 101,0001.9
M2 332,00010
M3 131,4004.3
M4 5.71,1001.4
M5 272,0006.8
H1 0.5501.1

Experimental Protocols

The binding affinity data presented in the tables above are typically generated using radioligand binding assays . The following is a generalized protocol for such an experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific neuroleptic receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cells stably expressing the human recombinant receptor of interest (e.g., dopamine D2 receptor) or homogenized brain tissue from an appropriate animal model.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors).

  • Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., this compound).

  • Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor-containing tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes or a 96-well plate, add a constant amount of the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound.

    • Include control tubes for total binding (no test compound) and non-specific binding (saturating concentration of an unlabeled ligand).

    • Add a constant, low concentration of the radioligand to all tubes.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Dopamine D2 Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response Modulates

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Radioligand Binding Assay

G prep 1. Receptor Membrane Preparation assay_setup 2. Assay Setup (Membranes, Radioligand, Test Compound) prep->assay_setup incubation 3. Incubation to Equilibrium assay_setup->incubation filtration 4. Filtration & Washing (Separation of Bound/Free) incubation->filtration counting 5. Scintillation Counting (Quantification) filtration->counting analysis 6. Data Analysis (IC50 → Ki Calculation) counting->analysis

Caption: General workflow of a radioligand binding assay.

Conclusion

While a direct quantitative comparison of this compound's receptor binding profile with other neuroleptics is not feasible due to the lack of available data, its structural similarity to chlorpromazine suggests it likely possesses a broad spectrum of activity, with significant affinity for dopamine D2 receptors and potential cross-reactivity with serotonin, adrenergic, cholinergic, and histamine receptors. The provided data for chlorpromazine, haloperidol, and clozapine offer a valuable comparative framework for understanding the potential pharmacological space that this compound may have occupied. The detailed experimental protocol for radioligand binding assays provides a methodological basis for any future in vitro characterization of this compound or similar novel compounds. Researchers investigating the structure-activity relationships of tricyclic antipsychotics may find the comparative data and methodologies presented in this guide to be a useful reference.

References

Benchmarking Clomacran's Side Effect Profile Against Modern Antipsychotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profile of the older antipsychotic Clomacran against a range of modern, second-generation antipsychotics (SGAs). Due to the withdrawal of this compound from the market in the 1980s because of instances of liver toxicity, direct comparative clinical trial data is unavailable.[1] Therefore, this guide utilizes the known side effect profile of its analogue, chlorpromazine, as a baseline for this compound, with the critical addition of its documented hepatotoxicity. This inferred profile is then benchmarked against the established adverse effects of commonly prescribed modern antipsychotics.

Executive Summary

This compound, a dihydroacridine derivative and an analogue of chlorpromazine, was a potent antipsychotic agent developed in the 1970s.[2] Its clinical use was terminated due to hepatotoxicity.[1] In contrast, modern antipsychotics, while having a generally improved safety profile concerning extrapyramidal symptoms (EPS) compared to older typical agents, present a distinct set of adverse effects, most notably metabolic syndrome. This guide aims to provide a structured comparison to inform research and drug development by highlighting the differing risk profiles of these medications.

Comparative Side Effect Profiles

The following tables summarize the known or inferred side effect profiles of this compound (based on chlorpromazine data and known hepatotoxicity) and several representative modern antipsychotics. It is crucial to note that the incidence and severity of side effects can vary significantly between individual patients.

Table 1: Comparison of Common Side Effects

Side Effect CategoryThis compound (inferred from Chlorpromazine)OlanzapineRisperidoneQuetiapineAripiprazoleZiprasidone
Extrapyramidal Symptoms (EPS) Moderate to HighLow to ModerateModerate (dose-dependent)LowLowLow
Weight Gain ModerateHighModerateModerateLowLow
Hyperglycemia/Diabetes ModerateHighLow to ModerateModerateLowLow
Hyperlipidemia ModerateHighLow to ModerateModerateLowLow
Sedation HighHighModerateHighLowLow
Anticholinergic Effects HighModerateLowModerateLowLow
Orthostatic Hypotension HighModerateModerateModerateLowModerate
Hyperprolactinemia ModerateLowHighLowLow (can lower prolactin)Low
QTc Prolongation ModerateLowLowLowLowModerate to High
Hepatotoxicity High (Reason for withdrawal) RareRareRareRareRare

Table 2: Detailed Overview of Key Adverse Events

Adverse EventThis compound (inferred from Chlorpromazine)Modern Antipsychotics (General Profile)
Metabolic Syndrome Moderate risk of weight gain and hyperglycemia.[3]High risk with agents like olanzapine and clozapine; lower risk with aripiprazole and ziprasidone. Manifests as weight gain, dyslipidemia, and insulin resistance.
Extrapyramidal Symptoms Includes Parkinsonism, akathisia, and dystonia.[3] Risk is generally higher than with most SGAs.Lower overall risk compared to typical antipsychotics, though risperidone can have a dose-dependent risk.
Tardive Dyskinesia A risk with long-term use, characterized by involuntary movements.[4]Lower risk than with first-generation antipsychotics, but still a significant concern with long-term treatment.
Cardiovascular Effects Orthostatic hypotension and potential for QTc interval prolongation.[3]Vary by agent; ziprasidone carries a higher risk of QTc prolongation. Myocarditis is a rare but serious risk with clozapine.
Endocrine Effects Hyperprolactinemia leading to gynecomastia, galactorrhea, and amenorrhea.[1]Risperidone is most associated with significant hyperprolactinemia. Most other SGAs have a lower propensity.
Anticholinergic Effects Dry mouth, constipation, blurred vision, and urinary retention are common.[1][4]Less common than with low-potency typical antipsychotics, but still present with some agents like olanzapine and quetiapine.
Hepatotoxicity Documented cause of market withdrawal, indicating a significant risk of liver injury.[1]Generally rare, with most SGAs having a low incidence of clinically significant liver injury.

Experimental Protocols

As no direct comparative studies between this compound and modern antipsychotics exist, this section outlines the general methodologies used to assess the side effects listed above in clinical trials of antipsychotic drugs.

Protocol 1: Assessment of Extrapyramidal Symptoms

  • Objective: To quantify the incidence and severity of drug-induced movement disorders.

  • Methodology: Standardized rating scales are administered at baseline and regular intervals throughout the trial.

    • Simpson-Angus Scale (SAS): Used to measure Parkinsonian symptoms (e.g., rigidity, tremor, bradykinesia).

    • Barnes Akathisia Rating Scale (BARS): Assesses the subjective and objective signs of akathisia (restlessness).

    • Abnormal Involuntary Movement Scale (AIMS): Used to detect and rate the severity of tardive dyskinesia.

  • Data Collection: Scores are recorded at each visit, and statistical analysis is performed to compare the change from baseline between the treatment and placebo/comparator groups.

Protocol 2: Monitoring of Metabolic Parameters

  • Objective: To evaluate the impact of the antipsychotic on weight, glucose metabolism, and lipid levels.

  • Methodology:

    • Weight and Body Mass Index (BMI): Measured at each study visit.

    • Fasting Plasma Glucose and HbA1c: Blood samples are collected after an overnight fast at baseline and specified follow-up visits to assess glycemic control.

    • Fasting Lipid Panel: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides from a fasting blood sample at baseline and regular intervals.

  • Data Analysis: Changes from baseline in these parameters are compared between treatment groups. The incidence of clinically significant weight gain (e.g., ≥7% increase from baseline) and the development of hyperglycemia or dyslipidemia are key endpoints.

Protocol 3: Cardiovascular Safety Assessment

  • Objective: To monitor for potential adverse cardiovascular effects, particularly QTc interval prolongation.

  • Methodology:

    • Electrocardiograms (ECGs): 12-lead ECGs are performed at baseline, steady-state, and at the end of the study. The QTc interval is calculated using a standard correction formula (e.g., Bazett's or Fridericia's).

    • Vital Signs: Blood pressure and heart rate are measured at each visit in both supine and standing positions to assess for orthostatic hypotension.

  • Data Analysis: The mean change in QTc interval from baseline is a primary endpoint. The number of patients with a QTc increase exceeding a certain threshold (e.g., >60 ms) or an absolute QTc value >500 ms is also reported.

Signaling Pathways and Mechanisms of Side Effects

The differing side effect profiles of this compound and modern antipsychotics can be attributed to their varied affinities for a range of neurotransmitter receptors.

Extrapyramidal Symptoms (EPS)

EPS are primarily a consequence of the blockade of dopamine D2 receptors in the nigrostriatal pathway. The degree of D2 receptor antagonism is a key determinant of EPS risk.

EPS_Pathway cluster_0 Nigrostriatal Pathway Antipsychotic Antipsychotic D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor Blockade Dopamine_Signaling Dopamine Signaling (Reduced) D2_Receptor->Dopamine_Signaling EPS Extrapyramidal Symptoms Dopamine_Signaling->EPS

Caption: Dopamine D2 Receptor Blockade Leading to EPS.

Metabolic Syndrome

Weight gain and metabolic disturbances associated with many SGAs are thought to be mediated by the antagonism of multiple receptors, including the histamine H1 and serotonin 5-HT2C receptors.[5][6] Blockade of these receptors can lead to increased appetite and altered glucose and lipid metabolism.

Metabolic_Syndrome_Pathway cluster_0 Metabolic Regulation Pathways SGA Second-Generation Antipsychotic H1_Receptor Histamine H1 Receptor SGA->H1_Receptor Antagonism 5HT2C_Receptor Serotonin 5-HT2C Receptor SGA->5HT2C_Receptor Antagonism Appetite_Regulation Appetite Regulation (Disrupted) H1_Receptor->Appetite_Regulation 5HT2C_Receptor->Appetite_Regulation Metabolic_Syndrome Weight Gain & Metabolic Syndrome Appetite_Regulation->Metabolic_Syndrome

Caption: H1 and 5-HT2C Receptor Antagonism in Metabolic Syndrome.

Hyperglycemia

In addition to weight-gain-related insulin resistance, some antipsychotics may directly impair insulin secretion through antagonism of muscarinic M3 receptors on pancreatic beta cells.[6]

Hyperglycemia_Pathway cluster_0 Insulin Secretion Pathway Antipsychotic Antipsychotic M3_Receptor Muscarinic M3 Receptor (Pancreas) Antipsychotic->M3_Receptor Antagonism Insulin_Secretion Insulin Secretion (Reduced) M3_Receptor->Insulin_Secretion Hyperglycemia Hyperglycemia Insulin_Secretion->Hyperglycemia

References

A Comparative Analysis of Clomacran and its Non-Chlorinated Analog: A Review of Available Data and a Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Clomacran and its Analog

This compound, chemically known as 3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine, is an antipsychotic drug of the acridine class. It is structurally related to other tricyclic antipsychotics and has been investigated for its efficacy in managing psychotic disorders. The key structural feature of this compound is the presence of a chlorine atom on the acridine ring system. Its non-chlorinated analog, 3-(9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine, lacks this halogen substituent. The presence or absence of the chlorine atom is expected to influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profiles.

Data Presentation: A Framework for Comparison

In the absence of direct comparative experimental data, the following tables outline the key parameters that should be assessed in a head-to-head study of this compound and its non-chlorinated analog.

Table 1: Physicochemical Properties

PropertyThis compoundNon-chlorinated Analog
Molecular FormulaC₁₈H₂₁ClN₂C₁₈H₂₂N₂
Molecular Weight300.8 g/mol 266.4 g/mol
LogP (Predicted)Data not availableData not available
pKa (Predicted)Data not availableData not available
Water SolubilityData not availableData not available

Table 2: Pharmacokinetic Parameters

ParameterThis compoundNon-chlorinated Analog
Bioavailability (%)Data not availableData not available
Peak Plasma Conc. (Cmax)Data not availableData not available
Time to Peak Conc. (Tmax)Data not availableData not available
Volume of Distribution (Vd)Data not availableData not available
Half-life (t₁/₂)Data not availableData not available
Clearance (CL)Data not availableData not available

Table 3: Pharmacodynamic Profile (Receptor Binding Affinity, Ki in nM)

Receptor TargetThis compoundNon-chlorinated Analog
Dopamine D₂Data not availableData not available
Serotonin 5-HT₂AData not availableData not available
Histamine H₁Data not availableData not available
Alpha-1 AdrenergicData not availableData not available
Muscarinic M₁Data not availableData not available

Table 4: In Vivo Efficacy (Animal Models of Psychosis)

ModelParameter MeasuredThis compoundNon-chlorinated Analog
Amphetamine-induced hyperlocomotionReduction in locomotor activityData not availableData not available
Conditioned avoidance responseInhibition of avoidance responseData not availableData not available
Prepulse inhibition of startleReversal of sensorimotor gating deficitsData not availableData not available

Proposed Experimental Protocols for a Comparative Study

To generate the data required for a meaningful comparison, the following experimental protocols are proposed:

Synthesis of this compound and its Non-chlorinated Analog

A detailed synthetic route for both compounds would need to be established and validated. A potential approach for the non-chlorinated analog could involve the alkylation of acridine with 3-(dimethylamino)propyl chloride, followed by reduction of the acridine ring. This compound synthesis would follow a similar pathway, starting with 2-chloroacridine.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinities of this compound and its non-chlorinated analog for key neurotransmitter receptors implicated in psychosis.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptors (e.g., human dopamine D₂, serotonin 5-HT₂A, histamine H₁, alpha-1 adrenergic, and muscarinic M₁ receptors).

    • Incubate the membrane preparations with a radiolabeled ligand specific for each receptor in the presence of varying concentrations of the test compounds (this compound and its non-chlorinated analog).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the inhibition constant (Ki) for each compound at each receptor using competitive binding analysis software.

In Vivo Pharmacokinetic Studies in a Rodent Model
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds.

  • Methodology:

    • Administer a single dose of this compound or its non-chlorinated analog to separate groups of rats via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points post-dosing.

    • Analyze the plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, Vd, CL, and bioavailability) using pharmacokinetic modeling software.

In Vivo Behavioral Pharmacology in a Mouse Model of Schizophrenia
  • Objective: To assess the antipsychotic-like efficacy of the compounds.

  • Methodology:

    • Use established animal models relevant to the positive symptoms of schizophrenia, such as amphetamine-induced hyperlocomotion.

    • Administer vehicle, a reference antipsychotic (e.g., haloperidol or clozapine), this compound, or its non-chlorinated analog to different groups of mice.

    • Following drug administration, induce hyperlocomotion with amphetamine.

    • Measure locomotor activity using automated activity chambers.

    • Analyze the data to determine if the test compounds can significantly reduce amphetamine-induced hyperlocomotion compared to the vehicle control.

Mandatory Visualizations

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the presumed mechanism of action for this compound, based on its classification as a typical antipsychotic. It is hypothesized to act primarily as an antagonist at dopamine D₂ receptors.

This compound This compound D2R Dopamine D₂ Receptor This compound->D2R Antagonism AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (Reduced Neuronal Excitability) PKA->Downstream Phosphorylation

Caption: Hypothesized antagonism of the dopamine D₂ receptor by this compound.

Proposed Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments for a comprehensive comparative study.

Start Start: Synthesis of This compound and Analog InVitro In Vitro Studies: Receptor Binding Assays Start->InVitro InVivo_PK In Vivo Studies: Pharmacokinetics (Rodent) Start->InVivo_PK InVivo_PD In Vivo Studies: Behavioral Pharmacology (Mouse) Start->InVivo_PD DataAnalysis Data Analysis and Structure-Activity Relationship InVitro->DataAnalysis InVivo_PK->DataAnalysis InVivo_PD->DataAnalysis Conclusion Conclusion: Comparative Profile DataAnalysis->Conclusion

Caption: Proposed workflow for a comparative study of this compound and its analog.

Conclusion

While a direct, data-driven comparison of this compound and its non-chlorinated analog is not currently possible due to a lack of published research, this guide provides a clear roadmap for conducting such a study. The proposed experiments would elucidate the structure-activity relationship, particularly the role of the chlorine substituent, and provide valuable insights for researchers and drug development professionals in the field of antipsychotic medications. The generation of such data would be a significant contribution to the medicinal chemistry of acridine-based central nervous system agents.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Clomacran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Clomacran, a dihydroacridine-class antipsychotic drug. Due to its history of withdrawal from the market because of liver toxicity, this compound requires careful handling and disposal to mitigate risks to personnel and the environment.

Understanding the Classification of this compound for Disposal

Key Considerations:

  • Toxicity: this compound was withdrawn from the market due to concerns about liver toxicity. This characteristic strongly suggests that the compound may meet the criteria for toxicity under RCRA.

  • Controlled Substance Status: While some international classifications exist, the U.S. Drug Enforcement Administration (DEA) scheduling for this compound is not definitively established. In the absence of a clear directive, it should be handled with the security protocols appropriate for a potentially controlled substance.

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound, aligning with best practices for hazardous pharmaceutical waste management.

Step 1: Segregation and Containerization

  • Immediately segregate all expired, unused, or contaminated this compound from other laboratory waste.

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. For RCRA hazardous waste, this is typically a black container. For non-RCRA hazardous waste, a white container with a blue lid is often used.[1] The container should be marked with the words "Hazardous Waste" and a description of the contents.

Step 2: Personal Protective Equipment (PPE)

  • When handling this compound waste, personnel must wear appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves

    • A lab coat or other protective garment

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

Step 4: Arrange for Licensed Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and legal liabilities.[2][3][4]

Step 5: Documentation

  • Maintain a detailed record of the this compound waste, including the quantity, date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

For laboratories handling various pharmaceutical wastes, a clear understanding of disposal container coding is essential.

Waste TypePrimary HazardRecommended Container ColorDisposal Method
RCRA Hazardous Waste Ignitable, Corrosive, Reactive, ToxicBlackIncineration
Non-RCRA Hazardous Waste Potentially Harmful to EnvironmentWhite with Blue LidIncineration
Sharps Waste Puncture Hazard, Potential ContaminationRedAutoclave followed by landfill or incineration
Non-Hazardous Solid Waste General Laboratory DebrisClear or TanLandfill

Experimental Protocols Cited

The disposal recommendations provided are based on established guidelines for pharmaceutical waste management from regulatory bodies such as the EPA. Specific experimental protocols for the determination of this compound's RCRA characteristics (e.g., Toxicity Characteristic Leaching Procedure - TCLP) would need to be conducted by a certified laboratory to definitively classify the waste.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

Clomacran_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated classify Classify Waste (Assume RCRA Hazardous due to toxicity) start->classify segregate Segregate into Black Hazardous Waste Container classify->segregate store Store Securely in Designated Area segregate->store contact Contact Licensed Hazardous Waste Vendor store->contact document Document Waste for Disposal contact->document end Proper Disposal Complete document->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Clomacran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Clomacran. Developed for researchers, scientists, and drug development professionals, this guide establishes a framework for safe laboratory practices when working with this compound. Given this compound's history of liver toxicity, strict adherence to these procedures is mandatory to mitigate exposure risks and ensure a safe research environment.

This compound is an antipsychotic drug that was withdrawn from the market due to its potential to cause severe liver injury.[1][2][3] Consequently, it must be treated as a hazardous substance with significant health risks upon exposure. The primary routes of exposure in a laboratory setting are inhalation of aerosolized particles, dermal contact, and accidental ingestion.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is required to establish a sufficient barrier against this compound exposure. The following table outlines the minimum PPE requirements.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesPowder-free, chemotherapy-grade nitrile gloves. The outer glove should be worn over the gown cuff.Prevents dermal absorption. Double gloving allows for the immediate removal of the outer glove if contamination occurs.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste after use.
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1-compliant safety goggles worn in conjunction with a full-face shield.Protects against splashes and airborne particles entering the eyes or face.
Respiratory Protection N95 Respirator or higherA NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified containment system to prevent inhalation of aerosolized particles.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize the risk of exposure at each stage of the experimental process.

Clomacran_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Containment Area (e.g., Fume Hood) prep_ppe->prep_area Proceed prep_weigh Weigh Solid this compound prep_area->prep_weigh Proceed prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve Proceed exp_conduct Conduct Experiment prep_dissolve->exp_conduct Proceed cleanup_decontaminate Decontaminate Surfaces & Equipment exp_conduct->cleanup_decontaminate Complete cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste Proceed cleanup_doff Doff PPE cleanup_waste->cleanup_doff Proceed

Caption: Procedural workflow for the safe handling of this compound.

Operational and Disposal Plans

The safe disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous.

Waste TypeDescriptionDisposal ContainerDisposal Method
Solid Hazardous Waste Contaminated gloves, gowns, shoe covers, absorbent pads, weighing papers, pipette tips, and empty vials.Labeled, sealed, leak-proof hazardous waste container (e.g., yellow chemotherapy waste bin).High-temperature incineration by a certified hazardous waste management company.[4][5][6]
Liquid Hazardous Waste Unused or expired this compound solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container.Incineration by a certified hazardous waste management company. Do not pour down the drain. [7][8]
Sharps Hazardous Waste Needles and syringes used for handling this compound solutions.Puncture-proof, labeled sharps container designated for hazardous waste.Autoclaving followed by incineration, or as per institutional guidelines for hazardous sharps.

Decontamination Procedure: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A recommended procedure involves an initial wipe-down with a suitable solvent to solubilize the compound, followed by a thorough cleaning with a detergent solution, and a final rinse with water. All cleaning materials must be disposed of as solid hazardous waste.

Spill Management: In the event of a spill, the area should be immediately secured to prevent further spread.[9] Personnel must wear the full complement of prescribed PPE before attempting to clean the spill. The spill should be covered with an absorbent material, and the resulting debris collected into a sealed hazardous waste container. The area should then be decontaminated as described above. All materials used for spill cleanup must be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Clomacran
Reactant of Route 2
Reactant of Route 2
Clomacran

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.